RW3
Description
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Properties
Molecular Formula |
C51H69N19O6 |
|---|---|
Molecular Weight |
1044.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
DFJJRDKPFYRDNH-XLAHBAAGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RW3 Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RW3 peptide, a short, synthetic hexapeptide composed of alternating arginine (R) and tryptophan (W) residues (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2), has emerged as a promising candidate in the development of novel therapeutics.[1] Initially recognized for its potent antimicrobial and antifungal properties, recent investigations have illuminated its potential as an anticancer agent. This technical guide provides an in-depth exploration of the core mechanisms of action of the this compound peptide and structurally similar arginine- and tryptophan-rich peptides. It details the dual strategies of membrane disruption and the induction of apoptosis, supported by quantitative data, comprehensive experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new anti-infective and anticancer therapies.
Core Mechanism of Action: A Dual Approach
The therapeutic efficacy of the this compound peptide and its analogs stems from a two-pronged attack on target cells, primarily involving direct membrane disruption and the subsequent induction of programmed cell death (apoptosis).
Membrane Disruption: The Initial Assault
The primary mechanism initiated by the this compound peptide is the physical disruption of the cell membrane. This process is driven by the peptide's amphipathic nature, a consequence of its constituent arginine and tryptophan residues.[1][2]
-
Electrostatic Interaction: The positively charged guanidinium (B1211019) groups of the arginine residues facilitate the initial electrostatic attraction to the negatively charged components of microbial and cancer cell membranes, such as lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phosphatidylserine (B164497) on the outer leaflet of cancer cells.[3][4]
-
Hydrophobic Interaction and Penetration: Following the initial binding, the hydrophobic indole (B1671886) side chains of the tryptophan residues interact with the lipid bilayer of the cell membrane. Tryptophan has a strong preference for the interfacial region of lipid bilayers, and its bulky structure disrupts the packing of lipid acyl chains, facilitating the peptide's insertion into the membrane.
This interaction leads to membrane destabilization, pore formation, and increased permeability, ultimately causing the leakage of intracellular contents and cell death.
Induction of Apoptosis: A Programmed Demise
Beyond direct membrane lysis, arginine- and tryptophan-rich peptides, including those similar to this compound, have been shown to induce apoptosis in cancer cells. This programmed cell death is a more controlled process that can be triggered by various intracellular signals. While the precise signaling cascade for this compound is still under investigation, studies on analogous peptides suggest the involvement of key apoptotic pathways. The proposed mechanism involves peptide internalization, which then triggers downstream events.
One of the key intracellular events is the generation of reactive oxygen species (ROS). Increased ROS levels can lead to oxidative stress, damaging cellular components and activating apoptotic signaling cascades. This can involve the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.
Quantitative Data
The biological activity of this compound and similar arginine-tryptophan rich peptides has been quantified across various studies. The following tables summarize the key findings.
Table 1: Antimicrobial and Antifungal Activity of this compound
| Organism | Assay | Endpoint | Value | Reference |
| Candida albicans | Broth Microdilution | MIC Range | 1 - 64 µM | |
| Candida albicans | Broth Microdilution | Geometric Mean MIC | 3.48 µM | |
| Bacillus subtilis 168 | Broth Microdilution | MIC | 2 µg/mL | |
| Pseudomonas aeruginosa PA01 | Broth Microdilution | MIC | >64 µg/mL | |
| Escherichia coli | Not Specified | IC50 | 16 µM | |
| Staphylococcus aureus | Not Specified | IC50 | 8 µM |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Table 2: Cytotoxicity of Arginine-Tryptophan Rich Peptides Against Cancer Cell Lines
| Peptide | Cell Line | Assay | Endpoint | Value | Reference |
| RWQWRWQWR | HeLa | MTT | IC50 | 47.6 µM | |
| Ahx-RWQWRWQWR | HeLa | MTT | IC50 | 103.3 µM | |
| RuRW6, RuRW8, RuRW9 | Breast Cancer Cell Lines | MTT | IC50 Range | 5.44 - 93.08 µM | |
| 26[L] | HTB-132 (Breast Cancer) | Not Specified | IC50 | 10 µM | |
| 26[L] | MCF-7 (Breast Cancer) | Not Specified | IC50 | 20 µM | |
| 26[F] | HTB-132 (Breast Cancer) | Not Specified | IC50 | Not Specified | |
| 26[F] | MCF-7 (Breast Cancer) | Not Specified | IC50 | Not Specified |
Note: The peptides in Table 2 are analogues of this compound and are included to demonstrate the potential of this class of peptides against cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the activity of this compound and similar peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A suspension of the microbial culture is prepared in a suitable broth and adjusted to a standardized concentration (e.g., 1-2 × 10³ colony-forming units (CFU)/ml).
-
Peptide Dilution: The this compound peptide is serially diluted in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 28°C for 48 hours for Candida albicans).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells per well) and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide for a specified duration (e.g., 2 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the peptide that reduces cell viability by 50%.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the peptide at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached, and both adherent and suspension cells are collected by centrifugation.
-
Staining: The cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Caspase 3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment: Cells are treated with the peptide for a specified time.
-
Lysis and Substrate Addition: The cells are lysed, and a luminogenic or fluorogenic substrate for caspase-3/7 is added.
-
Signal Measurement: The luminescence or fluorescence signal, which is proportional to the caspase activity, is measured using a luminometer or fluorometer.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanism of this compound peptide-induced membrane disruption.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing peptide-induced apoptosis.
Conclusion and Future Directions
The this compound peptide and its arginine-tryptophan rich counterparts represent a promising class of therapeutic agents with a multifaceted mechanism of action. Their ability to directly disrupt microbial and cancer cell membranes, coupled with their capacity to induce apoptosis, makes them attractive candidates for further development. The quantitative data presented herein underscores their potent biological activity.
Future research should focus on elucidating the precise molecular details of the apoptotic signaling pathways triggered by the this compound peptide in various cancer cell types. A deeper understanding of the interplay between membrane disruption, peptide internalization, and the induction of programmed cell death will be crucial for optimizing the therapeutic potential of these peptides. Furthermore, in vivo studies are warranted to assess the efficacy, pharmacokinetics, and safety profile of the this compound peptide in preclinical models of infection and cancer. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 2. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]
- 4. researchgate.net [researchgate.net]
Antimicrobial Spectrum of RW3 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Among the promising candidates are antimicrobial peptides (AMPs), which offer broad-spectrum activity and unique mechanisms of action. This technical guide provides a comprehensive overview of the antimicrobial spectrum of the synthetic peptide RW3, a small cationic hexapeptide composed of repeating arginine and tryptophan residues (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2).[] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
Antimicrobial Activity of this compound
This compound has demonstrated a broad spectrum of antimicrobial activity, encompassing Gram-positive bacteria, Gram-negative bacteria, fungi, and viruses.[][2][3][4] The peptide's efficacy is attributed to its ability to target and disrupt microbial cell membranes, inhibit cellular respiration, and interfere with cell wall synthesis.
Antibacterial Activity
This compound exhibits potent activity against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is generally weaker. The cationic nature of this compound facilitates its interaction with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
Table 1: Antibacterial Spectrum of this compound Peptide
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | 168 | 2 | - | |
| Staphylococcus aureus | - | - | 8 | |
| Pseudomonas aeruginosa | PA01 | >64 | - | |
| Escherichia coli | - | - | 16 |
Note: MIC values can vary depending on the specific assay conditions.
Antifungal Activity
This compound has shown significant antifungal activity, particularly against clinically relevant yeast species such as Candida albicans, including strains resistant to conventional antifungal drugs like fluconazole. The antifungal mechanism of this compound is multifaceted, involving the disruption of the fungal cell membrane and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Table 2: Antifungal Spectrum of this compound Peptide against Candida albicans
| Antifungal Agent | MIC Range (µM) | Geometric Mean MIC (µM) | Reference |
| This compound | 1 - 64 | 3.48 | |
| Amphotericin B | 0.03 - 64 | Not Reported | |
| Fluconazole | 0.5 - 256 | Not Reported |
Antiviral Activity
The antiviral potential of this compound has been demonstrated against enveloped viruses, such as the vaccinia virus (VV). The peptide has been shown to be virucidal, leading to a significant reduction in viral titers.
Table 3: Antiviral Activity of this compound Peptide
| Virus | Metric | Value | Reference |
| Vaccinia Virus (VV) | EC50 | 6.5 µM |
Mechanism of Action
The antimicrobial action of this compound is primarily driven by its interaction with microbial membranes. The positively charged arginine residues are attracted to the negatively charged microbial cell surface, while the tryptophan residues facilitate the peptide's insertion into the lipid bilayer. This interaction leads to membrane destabilization, pore formation, and leakage of intracellular contents, ultimately resulting in cell death.
In the context of its antifungal activity against Candida albicans, this compound exhibits a dual-targeted mechanism as depicted in the following signaling pathway diagram.
References
The Antifungal Activity of RW3 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is a critical area of research. Antimicrobial peptides (AMPs) have garnered considerable attention as potential therapeutic candidates due to their broad-spectrum activity and lower propensity for inducing resistance compared to conventional antifungal drugs. This technical guide provides an in-depth overview of the antifungal properties of the synthetic peptide RW3, a small cationic antimicrobial peptide. We will explore its efficacy against clinically relevant fungi, its mechanism of action, and detailed experimental protocols for its evaluation.
Antifungal Activity of this compound and Related Peptides
The antifungal efficacy of this compound and peptides from the broader RWn series, which are characterized by repeating arginine (R) and tryptophan (W) residues, has been evaluated against various fungal species. The primary metric for antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Quantitative Data Summary
The following tables summarize the reported MIC values for this compound and related peptides against several fungal pathogens.
Table 1: Antifungal Activity of this compound Peptide against Candida albicans
| Antifungal Agent | MIC Range (µM) against C. albicans | Geometric Mean MIC (µM) against C. albicans |
| This compound | 1 - 64 | 3.48 |
| Amphotericin B | 0.03 - 64 | Not Reported |
| Fluconazole | 0.5 - 256 | Not Reported |
| Data synthesized from a study on novel dual-targeted α-helical peptides against clinical isolates of Candida albicans, including fluconazole-resistant strains.[1] |
Table 2: Antifungal Activity and Toxicity of RWn Peptides
| Peptide | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | Hemolytic Activity (µg/mL) |
| RW4 | >32 | >32 | >32 |
| RW6 | 8 | ≤0.25 | ≤0.25 |
| RW8 | 32 | 0.5 | 0.452 |
| This table highlights that the antifungal potency of RWn peptides increases with chain length, which is also associated with higher hemolytic toxicity.[2] |
Table 3: Antifungal Activity and Toxicity of Proline-Containing RWn Peptides
| Peptide | C. albicans MIC (µg/mL) | C. neoformans MIC (µg/mL) | Hemolytic Activity (µg/mL) |
| RW6P | 0.25 | 0.25 | >32 |
| RW6-2P | 0.25 | 0.25 | >32 |
| The incorporation of proline residues into the RWn peptide structure has been shown to reduce cytotoxicity while maintaining or even enhancing antifungal activity.[2] |
Mechanism of Action
This compound exhibits a dual-targeted mechanism of action against fungal pathogens, primarily involving the disruption of the fungal cell membrane and the induction of intracellular reactive oxygen species (ROS).[1]
-
Membrane Disruption: As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the fungal cell membrane. The tryptophan residues in its sequence are crucial for interacting with and inserting into the lipid bilayer of the membrane. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell lysis.[2]
-
Induction of Reactive Oxygen Species (ROS): Following membrane translocation or as a consequence of membrane stress, this compound induces the production of ROS within the fungal cell.[1] The accumulation of ROS leads to oxidative stress, which damages vital cellular components such as proteins, lipids, and nucleic acids, contributing to fungal cell death.
Proposed Signaling Pathway for this compound Antifungal Activity
Caption: Proposed dual-targeted mechanism of action of the this compound peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antifungal activity and mechanism of action of this compound peptide.
Experimental Workflow for Antifungal Activity Assessment
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC) of the this compound peptide.
-
Inoculum Preparation:
-
Culture Candida albicans on Yeast Extract Peptone Dextrose (YPD) agar (B569324) for 24 hours.
-
Suspend colonies in sterile saline.
-
Adjust the suspension to an optical density of 0.08–0.1 at 625 nm.
-
Dilute the final working inoculum to a concentration of 1–2 × 10³ colony-forming units (CFU)/ml.[1]
-
-
Drug Dilution:
-
Perform a two-fold serial dilution of the this compound peptide and control antifungal agents (e.g., fluconazole, amphotericin B) in RPMI-MOPS medium containing 0.2% bovine serum albumin.[1]
-
-
Microplate Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the peptide that completely inhibits visible fungal growth.[1]
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular accumulation of ROS in fungal cells upon treatment with this compound.
-
Materials:
-
Fungal cell culture (e.g., C. albicans)
-
This compound peptide
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe
-
Positive control (e.g., H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare and wash fungal cells.
-
Incubate the fungal cells with H2DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Resuspend the cells in PBS and add them to the wells of the 96-well plate.
-
Add the this compound peptide at the desired concentrations (e.g., at its MIC).
-
Measure the fluorescence at an excitation of ~485 nm and an emission of ~535 nm.
-
Membrane Permeability Assay
This assay assesses the ability of this compound to disrupt the fungal cell membrane using a fluorescent dye that can only enter cells with compromised membranes.
-
Materials:
-
Fungal cell culture
-
This compound peptide
-
SYTOX Green or Propidium Iodide (PI) dye
-
PBS
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Wash and resuspend fungal cells in PBS.
-
Add the cells to the wells of the 96-well plate.
-
Add the membrane-impermeant dye (e.g., SYTOX Green) to the wells.
-
Add the this compound peptide at various concentrations.
-
Monitor the increase in fluorescence over time. A rapid increase in fluorescence indicates membrane permeabilization.
-
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the this compound peptide against mammalian cells to determine its therapeutic potential.
-
Materials:
-
Mammalian cell line (e.g., HEK293, NRK-52E)
-
This compound peptide
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound peptide and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Conclusion
The this compound peptide demonstrates potent antifungal activity against clinically relevant fungal pathogens, including drug-resistant strains of Candida albicans. Its dual mechanism of action, involving membrane disruption and ROS induction, makes it a promising candidate for further development as a novel antifungal therapeutic. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other antimicrobial peptides. Further research should focus on optimizing the therapeutic index of this compound-based peptides, potentially through strategies like proline modification, to enhance their selectivity and in vivo efficacy.
References
An In-depth Technical Guide to the RW3 Peptide: Discovery, Origin, and Core Functional Data
Abstract
The RW3 peptide, a synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, has emerged as a significant subject of research in the field of antimicrobial agents. This technical guide provides a comprehensive overview of its discovery, origin, and key functional characteristics. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows. The peptide's potent antimicrobial and antifungal activities, coupled with its relatively low cytotoxicity, position it as a promising candidate for further investigation in the development of novel anti-infective therapies.
Discovery and Origin
The this compound peptide is a synthetic molecule, meaning it does not have a natural biological origin. It was developed as part of research into short antimicrobial peptides (AMPs) rich in arginine (R) and tryptophan (W) residues. The design rationale for this class of peptides is based on the fundamental properties of these amino acids in mediating antimicrobial activity. The positively charged guanidinium (B1211019) group of arginine facilitates electrostatic interactions with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. The bulky, hydrophobic indole (B1671886) side chain of tryptophan promotes the partitioning of the peptide into the lipid bilayer, leading to membrane disruption.
The (RW)n series of peptides, to which this compound belongs, were synthesized to investigate the effect of chain length on antimicrobial and hemolytic activity. Research demonstrated that antimicrobial activity increases with chain length. The (RW)3 peptide (this compound) was identified as having an optimal balance between potent antimicrobial efficacy and selectivity, as indicated by its hemolytic index[1].
Physicochemical Properties
The this compound peptide is a hexapeptide with the following sequence:
-
Sequence: H-Arg-Trp-Arg-Trp-Arg-Trp-NH2[][3]
-
Molecular Formula: C51H69N19O6[][3]
-
Molecular Weight: 1044.22 g/mol
It is a cationic peptide due to the presence of three arginine residues.
Mechanism of Action
The primary mechanism of action of the this compound peptide is the disruption of microbial cell membranes. This process can be summarized in the following steps:
-
Electrostatic Attraction: The positively charged arginine residues of this compound are electrostatically attracted to the negatively charged surface of bacterial and fungal cell membranes.
-
Membrane Insertion: The hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer of the cell membrane.
-
Membrane Destabilization and Pore Formation: The accumulation of this compound peptides within the membrane leads to its destabilization, resulting in the formation of pores or channels.
-
Cellular Leakage and Death: These pores disrupt the membrane's integrity, causing the leakage of essential intracellular components and ultimately leading to cell death.
In addition to direct membrane disruption, against Candida albicans, this compound has been shown to induce the production of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death. It also inhibits cellular respiration and cell wall synthesis in bacteria.
Quantitative Data
The biological activity of the this compound peptide has been quantified against various microorganisms. The following tables summarize the available data.
Table 1: Antimicrobial Activity of this compound Peptide
| Organism | Strain | Metric | Value (µM) | Reference |
| Escherichia coli | IC50 | 16 | ||
| Staphylococcus aureus | IC50 | 8 | ||
| Bacillus subtilis | 168 | MIC | 2 µg/mL | |
| Pseudomonas aeruginosa | PA01 | MIC | >64 µg/mL |
Table 2: Antifungal Activity of this compound Peptide against Candida albicans
| Antifungal Agent | MIC Range (µM) | Geometric Mean MIC (µM) | Reference |
| This compound | 1 - 64 | 3.48 | |
| Amphotericin B | 0.03 - 64 | Not Reported | |
| Fluconazole | 0.5 - 256 | Not Reported |
Table 3: Cytotoxicity and Hemolytic Activity of this compound Peptide
| Cell Type | Metric | Concentration | Effect | Reference |
| Murine erythrocytes | Hemolysis | 250 µg/mL | 14% | |
| Murine erythrocytes | Hemolysis | 500 µg/mL | 23% | |
| NRK-52E rat kidney epithelial cells | Cytotoxicity | 0.09-200 µg/mL (72h) | No significant cytotoxicity | |
| CCRF-CEM human T-cell lymphoblast cells | Cytotoxicity | 0.09-200 µg/mL (72h) | No significant cytotoxicity |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation:
-
Bacterial colonies from a 24-hour culture on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) are suspended in sterile saline or broth.
-
The suspension is adjusted to a specific optical density to achieve a standardized cell concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Drug Dilution:
-
The this compound peptide is serially diluted (typically two-fold) in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
-
Incubation:
-
An equal volume of the standardized inoculum is added to each well of the microplate containing the diluted peptide.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
Tryptophan Fluorescence Spectroscopy for Peptide-Lipid Interaction
This method is used to study the interaction of the this compound peptide with model lipid vesicles, providing insights into its membrane-disrupting mechanism.
-
Vesicle Preparation:
-
Small unilamellar vesicles (SUVs) are prepared from phospholipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).
-
-
Fluorescence Measurement:
-
The intrinsic fluorescence of the tryptophan residues in the this compound peptide is measured using a fluorescence spectrophotometer.
-
Tryptophan is excited at a wavelength of approximately 295 nm, and the emission spectrum is recorded from 300 to 450 nm.
-
-
Data Analysis:
-
The fluorescence spectra of the peptide are recorded in buffer alone and in the presence of the lipid vesicles.
-
A blue shift in the emission maximum and an increase in fluorescence intensity indicate the transfer of tryptophan residues from an aqueous environment to the hydrophobic environment of the lipid bilayer, signifying peptide-membrane interaction.
-
Fluorescence quenching experiments using a soluble quencher like acrylamide (B121943) can also be performed to assess the accessibility of the tryptophan residues to the solvent, further characterizing the extent of membrane insertion.
-
Conclusion
The this compound peptide is a well-characterized synthetic antimicrobial peptide with potent activity against a range of bacteria and fungi. Its mechanism of action, centered on the disruption of microbial cell membranes, is driven by the synergistic effects of its arginine and tryptophan residues. The quantitative data on its efficacy and cytotoxicity, combined with detailed experimental protocols for its evaluation, provide a solid foundation for its further development as a potential therapeutic agent. The information and visualizations presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the potential of this compound and other short, cationic antimicrobial peptides.
References
An In-depth Technical Guide to the Structure and Conformation of the RW3 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RW3 peptide, a synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, has garnered significant interest within the scientific community as a potent antimicrobial and antifungal agent.[1][2] Its simple, repeating sequence of cationic arginine (R) and hydrophobic tryptophan (W) residues underpins a mechanism of action primarily driven by electrostatic attraction to and subsequent disruption of microbial cell membranes.[1][2] This technical guide provides a comprehensive overview of the current understanding of the this compound peptide's structure and conformation, both in aqueous solution and in membrane-mimicking environments. It details the biophysical data available, outlines key experimental protocols for its characterization, and presents its mechanism of action through signaling pathway and workflow diagrams.
Physicochemical Properties and Sequence Information
The fundamental properties of the this compound peptide are crucial for understanding its structure-function relationship.
| Property | Value | Reference |
| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [3] |
| Molecular Formula | C51H69N19O6 | |
| Molecular Weight | 1044.22 g/mol | |
| Amino Acid Composition | 3 x Arginine (R), 3 x Tryptophan (W) | |
| Net Charge (at pH 7) | +3 | |
| Terminal Modifications | C-terminal amidation |
Conformational Analysis
The biological activity of the this compound peptide is intrinsically linked to its three-dimensional structure and its ability to adopt different conformations in various environments.
Secondary Structure in Solution and Membrane Environments
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. Studies on the (RW)n series of peptides, which includes this compound, have revealed important insights into its conformational flexibility.
-
In Aqueous Buffer: The CD spectrum of (RW)3 in a buffer solution displays a strong negative band around 200 nm. This spectral feature is characteristic of a predominantly random coil or unfolded conformation. A positive band is also observed around 225 nm, which is attributed to the indole (B1671886) side chain of the tryptophan residues.
-
In Membrane-Mimicking Environments: When introduced to a membrane-mimicking environment, such as liposomes composed of phosphatidylglycerol (POPG), the CD spectrum of (RW)3 undergoes a significant change. This indicates a conformational transition to a more ordered structure upon interaction with the negatively charged lipid headgroups. In contrast, in the presence of neutral phosphatidylcholine (POPC) liposomes, the peptide remains largely disordered. This suggests that the initial electrostatic interaction with anionic membranes is a key driver for the conformational change.
While specific high-resolution structural data from Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography for the this compound peptide is not publicly available in databases such as the Protein Data Bank (PDB), studies on other short arginine- and tryptophan-rich antimicrobial peptides suggest that they often adopt extended or turn-like conformations when bound to membranes, rather than canonical alpha-helical or beta-sheet structures.
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cell membrane.
Figure 1: Proposed mechanism of action for the this compound peptide.
The positively charged arginine residues of this compound are thought to mediate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides and teichoic acids. Following this initial binding, the bulky, hydrophobic tryptophan residues are believed to insert into the lipid bilayer, acting as membrane anchors. This process is accompanied by a conformational change in the peptide, leading to membrane destabilization, pore formation, and ultimately, cell lysis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the structure and conformation of peptides like this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of peptides in different environments.
References
- 1. Design of short membrane selective antimicrobial peptides containing tryptophan and arginine residues for improved activity, salt-resistance, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication: Protocols for membrane protein studies by solid-state NMR (including drug interactions) – Van der Wel solid-state NMR lab [vanderwellab.org]
- 3. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of RW3 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have garnered significant attention as a promising class of therapeutics to combat this growing threat. Among these, short synthetic peptides rich in arginine (R) and tryptophan (W) residues have demonstrated potent antimicrobial activity. This technical guide provides an in-depth overview of the biophysical properties of the RW3 peptide, a hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2. This compound exhibits a dual-targeted mechanism of action, making it an intriguing candidate for further drug development. This document details its mechanism of action, antimicrobial efficacy, cytotoxicity, and structural characteristics, supported by quantitative data and detailed experimental protocols.
Physicochemical Properties
The this compound peptide is a cationic hexapeptide with a sequence of alternating arginine and tryptophan residues. The presence of multiple arginine residues confers a net positive charge to the peptide, which is crucial for its initial interaction with negatively charged bacterial membranes. The tryptophan residues, with their bulky, hydrophobic indole (B1671886) side chains, play a key role in membrane insertion and disruption.[1]
| Property | Value | Reference |
| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [1] |
| Molecular Formula | C₅₁H₆₉N₁₉O₆ | [1] |
| Molecular Weight | 1044.22 g/mol | [1] |
| Net Charge (pH 7.4) | +3 | Calculated |
Mechanism of Action
This compound exerts its antimicrobial effect through a multi-step process that targets the fungal or bacterial cell membrane and induces intracellular stress.[1] The proposed mechanism involves an initial electrostatic attraction between the cationic arginine residues of this compound and the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids (B1166683) in fungal membranes.
Following this initial binding, the hydrophobic tryptophan residues facilitate the insertion of the peptide into the lipid bilayer, leading to membrane destabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of essential intracellular components and ultimately leads to cell death. Concurrently, this compound has been shown to induce the production of reactive oxygen species (ROS) within the fungal cell, causing oxidative stress that further contributes to its antimicrobial activity.
Antimicrobial and Antifungal Activity
This compound has demonstrated significant activity against a range of microorganisms, including clinically relevant fungal and bacterial strains. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Antifungal Activity
The in-vitro antifungal activity of this compound has been evaluated against clinical isolates of Candida albicans, including strains resistant to fluconazole. The results indicate that this compound exhibits potent antifungal activity.
| Organism | This compound MIC (µM) | Amphotericin B MIC (µM) | Fluconazole MIC (µM) | Reference |
| Candida albicans (Fluconazole-Susceptible) | 1 - 64 | 0.03 - 64 | 0.5 - 256 | |
| Candida albicans (Fluconazole-Resistant) | 1 - 64 | 0.03 - 64 | Not Reported |
Antibacterial Activity
This compound also shows considerable activity against Gram-positive bacteria, although its efficacy against Gram-negative bacteria is weaker.
| Organism | This compound MIC (µg/mL) | Reference |
| Bacillus subtilis 168 | 2 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | Active | |
| Pseudomonas aeruginosa PA01 | >64 | |
| Escherichia coli (IC₅₀) | 16 µM | |
| Staphylococcus aureus (IC₅₀) | 8 µM |
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity towards host cells. The cytotoxicity of this compound has been evaluated using hemolysis assays on red blood cells and viability assays on mammalian cell lines.
Hemolytic Activity
Hemolysis assays measure the ability of a peptide to lyse red blood cells. This compound exhibits concentration-dependent hemolytic activity.
| Concentration (µg/mL) | Hemolysis (%) | Cell Type | Reference |
| 250 | 14 | Murine erythrocytes | |
| 500 | 23 | Murine erythrocytes |
Mammalian Cell Cytotoxicity
The effect of this compound on the viability of mammalian cells has been assessed using various cell lines. The peptide shows no significant cytotoxicity at concentrations effective against microbes.
| Cell Line | Assay Duration | Concentration Range | Result | Reference |
| NRK-52E (rat kidney epithelial) | 72 h | 0.09-200 µg/mL | No significant cytotoxicity | |
| CCRF-CEM (human T-cell lymphoblast) | 72 h | 0.09-200 µg/mL | No significant cytotoxicity | |
| RT4 (bladder epithelial) | 1-24 h | 10 ng-500 µg/mL | No induction of NF-κB activation |
Structural Biophysics
The interaction of this compound with lipid membranes induces conformational changes in the peptide, which can be monitored using spectroscopic techniques such as circular dichroism and fluorescence spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides. In aqueous solution, short peptides like (RW)₃ are largely unfolded. However, in the presence of lipid membranes, particularly those containing negatively charged phospholipids like phosphatidylglycerol (PG), they adopt a more ordered structure. The CD spectrum of (RW)₃ in the presence of POPG vesicles shows a distinct change compared to its spectrum in buffer or in the presence of neutral POPC vesicles, indicating a conformational transition upon binding to anionic membranes.
| Condition | Secondary Structure | Key Spectral Features | Reference |
| Aqueous Buffer | Unfolded/Disordered | Negative band around 200-210 nm, positive band around 225-230 nm | |
| POPC Vesicles | Disordered | Similar to aqueous buffer | |
| POPG Vesicles | Ordered Structure | Significant change in CD signal, indicating induced structure |
Tryptophan Fluorescence Spectroscopy
The intrinsic fluorescence of the tryptophan residues in this compound is sensitive to the polarity of their environment. When the peptide is in an aqueous solution, the tryptophan residues are exposed to the polar solvent. Upon insertion into the nonpolar lipid bilayer, a blue shift (a shift to shorter wavelengths) in the fluorescence emission maximum is observed. This blue shift is indicative of the tryptophan residues moving into a more hydrophobic environment. Fluorescence quenching experiments using a soluble quencher like acrylamide (B121943) can also provide insights into the accessibility of the tryptophan residues. A decrease in quenching suggests that the residues are shielded from the solvent, consistent with membrane insertion.
| Condition | Tryptophan Environment | Fluorescence Characteristics | Reference |
| Aqueous Buffer | Exposed to polar solvent | - | |
| POPC Vesicles | Partially shielded | Moderate blue shift in emission | |
| POPG Vesicles | Buried in hydrophobic core | Significant blue shift in emission, decreased quenching by acrylamide |
Experimental Protocols
Peptide Synthesis and Purification
This compound is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis chemistry.
-
Resin Preparation: Rink amide resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Chain Elongation: The subsequent amino acids (Fmoc-Arg(Pbf)-OH and Fmoc-Trp(Boc)-OH) are coupled sequentially, with an Fmoc deprotection step after each coupling.
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (Boc and Pbf) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain a white powder.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Broth Microdilution Assay for MIC Determination
This assay determines the minimum inhibitory concentration (MIC) of the this compound peptide against a specific microorganism.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Candida albicans) is prepared in a suitable broth and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to the final working concentration.
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted (two-fold) in the appropriate medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the diluted microbial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 28°C for 48 hours for C. albicans).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.
Hemolysis Assay
This assay is used to evaluate the cytotoxicity of this compound against red blood cells.
-
Erythrocyte Preparation: Fresh red blood cells (e.g., murine or human) are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension.
-
Peptide Incubation: The washed erythrocytes are incubated with various concentrations of the this compound peptide at 37°C for a specified time (e.g., 30 minutes).
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to cell lysis is quantified by measuring the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, buffer only).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Mammalian cells (e.g., NRK-52E) are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptide and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The this compound peptide represents a promising antimicrobial agent with a multifaceted mechanism of action that includes membrane disruption and induction of oxidative stress. Its potent activity against clinically relevant pathogens, coupled with a favorable cytotoxicity profile, underscores its therapeutic potential. The biophysical data presented in this guide, including its structural changes upon membrane interaction, provide a solid foundation for further research and development. The detailed experimental protocols offer a practical resource for scientists working to characterize this compound and other novel antimicrobial peptides. Future studies should focus on optimizing the peptide sequence to enhance its antimicrobial spectrum and further reduce its hemolytic activity, paving the way for its potential clinical application.
References
In Vitro Cytotoxicity of RW3 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RW3 peptide, a short, cationic peptide composed of alternating arginine (R) and tryptophan (W) residues (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2), has garnered interest for its potential biological activities. Arginine- and tryptophan-rich peptides are known for their antimicrobial and cell-penetrating properties. While extensive research has been conducted on the antimicrobial and antifungal aspects of this compound and related peptides, this guide focuses on the available data regarding its in vitro cytotoxicity, a critical parameter for its potential therapeutic applications, including as an anticancer agent. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes potential mechanisms of action. It is important to note that while data on the precise this compound peptide is limited in the public domain, this guide incorporates findings from structurally similar peptides to provide a broader context.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and related arginine-tryptophan peptides have been evaluated against various cell lines. The following tables summarize the available quantitative data, primarily focusing on IC50 values (the concentration of a substance that inhibits a biological process by 50%).
Table 1: Cytotoxicity of RWQWRWQWR Peptide (a related peptide) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HeLa | Cervical Cancer | 47.6 | MTT | [1] |
| MCF-7 | Breast Cancer | 81 | MTT | [2] |
| MDA-MB-231 | Breast Cancer | 103 | MTT | [2] |
Table 2: Cytotoxicity of Other Arginine-Tryptophan Rich Peptides
| Peptide | Cell Line | Cancer Type | IC50/Cytotoxicity | Assay | Reference |
| RR-1-R (RRWQWRWQWR) | MCF-7 | Breast Cancer | Increased cytotoxicity compared to R-1-R | MTT | [2] |
| RhB-1 (RhB-RWQWRWQWR) | HeLa | Cervical Cancer | IC50 = 61 µM | MTT | [3] |
| RhB-1 (RhB-RWQWRWQWR) | MCF-7 | Breast Cancer | IC50 = 18 µM | MTT | |
| TP4 | MCF-7 | Breast Cancer | IC50 = 50.11 µg/mL | MTT | |
| AtMP1 | MCF-7 | Breast Cancer | IC50 = 8.25 ± 0.14 µg/ml | MTT | |
| AtMP2 | MCF-7 | Breast Cancer | IC50 = 5.89 ± 0.14 µg/ml | MTT |
Table 3: Cytotoxicity against Non-Cancerous Cell Lines
| Peptide | Cell Line | Cell Type | Cytotoxicity | Assay | Reference |
| RWQWRWQWR | MCF-12 | Non-tumorigenic breast | >134 µM | MTT | |
| RWQWRWQWR | Fibroblasts | Normal connective tissue | >134 µM | MTT | |
| TP4 | MCF-10 | Non-cancerous breast | IC50 = 199.81 µg/mL | MTT | |
| Peptides with Trp & Arg | HEK-293 | Human embryonic kidney | No significant cytotoxicity at 1 µM | Not specified |
Experimental Protocols
The following is a detailed, representative protocol for an in vitro cytotoxicity assay, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is suitable for evaluating the cytotoxic effects of peptides like this compound.
MTT Assay for Cell Viability
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
2. Peptide Treatment:
-
The this compound peptide is dissolved in a suitable solvent (e.g., sterile water or PBS) to create a stock solution.
-
Serial dilutions of the peptide are prepared in culture medium to achieve the desired final concentrations (e.g., ranging from 6.25 to 200 µg/mL).
-
The culture medium from the seeded cells is removed, and 100 µL of the medium containing the various peptide concentrations is added to the wells.
-
Control wells containing cells with medium only (negative control) and wells with a known cytotoxic agent (positive control) are also included.
-
The plates are incubated for a specified period (e.g., 2, 24, or 48 hours) at 37°C.
3. MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
After the 4-hour incubation, the medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the peptide concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of this compound peptide using the MTT assay.
Proposed Signaling Pathway: Apoptosis Induction
Studies on peptides similar to this compound suggest that their cytotoxic effects on cancer cells may be mediated through the induction of apoptosis. While the precise upstream molecular targets of this compound are yet to be fully elucidated, a plausible mechanism involves the activation of the intrinsic apoptotic pathway.
Caption: A generalized intrinsic apoptosis pathway potentially activated by this compound-like peptides.
Conclusion
The available evidence suggests that the this compound peptide and its structural analogs exhibit selective cytotoxicity towards certain cancer cell lines while showing lower toxicity to non-cancerous cells. The primary mechanism of action appears to be the induction of apoptosis. However, more extensive research is required to establish a comprehensive cytotoxicity profile of the exact this compound peptide against a wider array of cancer cell lines and to fully elucidate the specific molecular signaling pathways involved. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound peptide.
References
- 1. Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro [explorationpub.com]
- 2. Changes in Length and Positive Charge of Palindromic Sequence RWQWRWQWR Enhance Cytotoxic Activity against Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Core of Bacterial Warfare: A Technical Guide to the RW3 Peptide's Interaction with Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) have garnered substantial interest as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. Among these, the synthetic hexapeptide RW3, with its alternating arginine (R) and tryptophan (W) residues (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2), has demonstrated potent antimicrobial properties, particularly against Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the this compound peptide's interaction with bacterial membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular processes.
The primary mode of action for this compound involves the targeting and disruption of the bacterial cytoplasmic membrane.[1][2] The cationic nature of the arginine residues facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] Concurrently, the bulky, hydrophobic tryptophan residues act as membrane anchors, partitioning into the lipid bilayer. This dual interaction is believed to lead to membrane destabilization, pore formation, and ultimately, bacterial cell death.
Quantitative Data Summary
The antimicrobial efficacy of the this compound peptide has been quantified against various bacterial strains. The following tables summarize the available data on its minimum inhibitory concentration (MIC) and hemolytic activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Peptide Against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis 168 | Gram-positive | 2 | ~1.9 | |
| Staphylococcus aureus | Gram-positive | - | 8 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | Weak activity | - | |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | Gram-positive | Weak activity | - | |
| Escherichia coli | Gram-negative | >64 | 16 | |
| Pseudomonas aeruginosa PA01 | Gram-negative | >64 | - |
Note: The conversion from µg/mL to µM is approximated based on the molecular weight of this compound (1044.21 g/mol ). Slight variations may exist due to different salt forms.
Table 2: Hemolytic and Cytotoxic Activity of this compound Peptide
| Cell Type | Activity | Concentration | Effect | Reference |
| Murine erythrocytes | Hemolysis | 250 µg/mL | 14% hemolysis, cell shrinking | |
| Murine erythrocytes | Hemolysis | 500 µg/mL | 23% hemolysis, severe morphological changes and lysis | |
| NRK-52E (rat kidney epithelial cells) | Cytotoxicity | 0.09-200 µg/mL (72h) | No significant cytotoxicity | |
| CCRF-CEM (human T-cell lymphoblast) | Cytotoxicity | 0.09-200 µg/mL (72h) | No significant cytotoxicity |
Mechanism of Action: A Visual Representation
The interaction of this compound with the bacterial membrane is a multi-step process initiated by electrostatic attraction and culminating in membrane permeabilization.
Figure 1: Proposed mechanism of this compound peptide interaction with the bacterial membrane.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with bacterial membranes.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is commonly employed.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., 0.01% acetic acid, 0.2% bovine serum albumin) to create a stock solution. Perform serial twofold dilutions of the peptide stock in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assays
These assays assess the ability of a peptide to disrupt the integrity of bacterial membranes.
SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest, wash, and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.4). Adjust the cell density to approximately 1 x 10^6 CFU/mL.
-
Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of 0.5-1 µM and incubate in the dark for 15 minutes.
-
Peptide Addition: Add the this compound peptide at the desired concentration to the cell suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. A positive control, such as melittin, that is known to permeabilize membranes, is often included.
This assay utilizes liposomes (artificial vesicles) encapsulating the fluorescent dye calcein (B42510) at a self-quenching concentration. Disruption of the liposome (B1194612) membrane by the peptide leads to the release and dilution of calcein in the external buffer, resulting in a measurable increase in fluorescence.
Protocol:
-
Liposome Preparation: Prepare a lipid film of the desired composition (e.g., mimicking bacterial or mammalian membranes) by evaporating the solvent from a lipid solution. Hydrate the lipid film with a solution containing a high concentration of calcein (e.g., 70 mM). Subject the suspension to freeze-thaw cycles and extrusion through a polycarbonate membrane to form large unilamellar vesicles (LUVs).
-
Purification: Remove the non-encapsulated calcein from the LUV suspension by size-exclusion chromatography.
-
Leakage Measurement: Dilute the calcein-loaded LUVs in a buffer. Add the this compound peptide and monitor the increase in fluorescence over time. The fluorescence is typically measured at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence signal. The percentage of leakage is calculated relative to this maximum.
Figure 3: Comparison of SYTOX Green and Calcein Leakage assay workflows.
Peptide-Lipid Interaction Studies
Tryptophan fluorescence is a valuable tool for investigating the interaction of tryptophan-containing peptides like this compound with lipid membranes. The fluorescence emission spectrum of tryptophan is sensitive to the polarity of its local environment.
Protocol:
-
Sample Preparation: Prepare solutions of the this compound peptide in a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). Prepare lipid vesicles (liposomes) of the desired composition.
-
Fluorescence Measurement: Record the tryptophan fluorescence emission spectrum of the peptide in the absence of lipids by exciting at a wavelength of 295 nm and scanning the emission from 300 to 450 nm.
-
Titration: Titrate the peptide solution with increasing concentrations of the lipid vesicles.
-
Data Analysis: A blue shift (a shift to shorter wavelengths) in the emission maximum indicates the movement of the tryptophan residues from the aqueous environment into the more hydrophobic environment of the lipid bilayer. This provides evidence for peptide-membrane binding and insertion.
Conclusion
The this compound peptide represents a promising lead compound in the development of new antimicrobial agents. Its potent activity against Gram-positive bacteria, coupled with a membrane-disruptive mechanism of action, makes it an attractive candidate for combating infections caused by resistant pathogens. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and related arginine- and tryptophan-rich peptides. Future studies should focus on optimizing the peptide's selectivity to minimize hemolytic activity while retaining or enhancing its antimicrobial efficacy, thereby paving the way for its potential clinical application.
References
Methodological & Application
Application Notes and Protocols for RW3 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and purification of the RW3 peptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂). This compound is a short, cationic antimicrobial peptide with potent activity against a range of microbial pathogens. Its synthesis is achieved through Fmoc solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide offers a comprehensive, step-by-step methodology for laboratory-scale production of this compound, along with expected outcomes and quality control measures.
Introduction to this compound Peptide
The this compound peptide is a hexapeptide composed of alternating arginine (R) and tryptophan (W) residues with a C-terminal amide. Its structure, rich in cationic and hydrophobic amino acids, is characteristic of many antimicrobial peptides (AMPs). The positively charged arginine residues are thought to facilitate the initial electrostatic interaction with the negatively charged microbial cell membranes, while the hydrophobic tryptophan residues promote membrane disruption and permeabilization, ultimately leading to cell death. Due to its broad-spectrum antimicrobial activity and relatively simple structure, this compound is a promising candidate for the development of new anti-infective therapeutics.
Physicochemical Properties and Expected Yield
A summary of the key physicochemical properties of the this compound peptide and the typical yields and purity associated with its synthesis are presented in Table 1.
| Property | Value |
| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH₂ |
| Molecular Formula | C₅₁H₇₀N₁₈O₆ |
| Molecular Weight | 1043.2 g/mol |
| Theoretical pI | 12.5 |
| Crude Purity (Post-Cleavage) | >60% |
| Final Purity (Post-HPLC) | >95% |
| Typical Overall Yield | 20-40% |
Experimental Protocols
This section details the materials and methods for the synthesis, purification, and characterization of the this compound peptide.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g substitution)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Trp(Boc)-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Diisopropylethylamine (DIPEA)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
-
Purification Solvents:
-
Acetonitrile (ACN), HPLC grade
-
TFA, HPLC grade
-
-
Other: Diethyl ether (cold), Nitrogen gas
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is performed using a manual or automated peptide synthesizer following the Fmoc/tBu strategy. The sequence is assembled from the C-terminus to the N-terminus on the Rink Amide resin.
Workflow for a Single Coupling Cycle:
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a successful coupling (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence (Trp, Arg, Trp, Arg, Trp).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to remove the Fmoc group from the N-terminal arginine.
-
Final Wash: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry under vacuum.
Cleavage and Deprotection
Caption: Workflow for the cleavage of this compound peptide from the resin.
Step-by-Step Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Perform this step in a fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
Purification by RP-HPLC
Instrumentation and Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 10-15 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: A shallow gradient is recommended for optimal separation of closely eluting impurities.
-
Initial Analysis: A broad gradient (e.g., 5-65% B over 30 minutes) can be used to determine the retention time of the this compound peptide.
-
Optimized Preparative Gradient: Based on the initial analysis, a focused, shallow gradient should be applied. For a peptide like this compound, a gradient of 1-2% B per minute around the elution point is often effective. For example, if the peptide elutes at 30% B in the initial run, a preparative gradient of 20-40% B over 20-30 minutes can be used.
-
Procedure:
-
Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Run the optimized HPLC gradient.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain the final purified this compound peptide.
Characterization
-
Purity Analysis: Analytical RP-HPLC using a C18 column with a standard gradient (e.g., 5-95% B over 15 minutes) and detection at 220 nm.
-
Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the synthesized peptide (Expected [M+H]⁺ ≈ 1044.2 Da).
Biological Activity
The antimicrobial activity of the purified this compound peptide is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.
| Microorganism | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 - 32 |
| Bacillus subtilis | Gram-positive | 2 - 16 |
| Escherichia coli | Gram-negative | 16 - 64 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Candida albicans | Fungus | 4 - 32 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the disruption of the microbial cell membrane.
Caption: Proposed mechanism of action for the this compound peptide.
Conclusion
The protocols outlined in this document provide a reliable method for the synthesis and purification of the this compound peptide. Adherence to these procedures should yield a highly pure peptide suitable for a variety of research and development applications, including antimicrobial efficacy studies and mechanism of action investigations. The robust nature of Fmoc-SPPS combined with the high resolving power of RP-HPLC makes the production of this compound accessible to laboratories equipped for standard peptide chemistry.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of RW3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of novel antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[1][2][3][4] This value is fundamental in drug discovery and development, providing a quantitative measure of a compound's potency and guiding further preclinical and clinical studies.[3][5] These application notes provide detailed protocols for determining the MIC of RW3, a novel investigational compound, using the broth microdilution and agar (B569324) dilution methods.[6][7][8]
Principle of the Methods
Both broth and agar dilution methods aim to determine the MIC of an antimicrobial agent by assessing its effect on microbial growth across a range of concentrations.[6]
-
Broth Dilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[6][9][10] The MIC is determined as the lowest concentration of this compound that prevents visible turbidity after incubation.[1][10] The microdilution format, utilizing 96-well plates, is the most common approach due to its efficiency and lower reagent consumption.[9][10]
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into a solid agar medium.[6][7][8] A standardized bacterial suspension is then inoculated onto the surface of the agar plates.[6][7] The MIC is the lowest concentration of this compound that inhibits colonial growth on the agar surface.[7][11] Agar dilution is considered a gold standard for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[7][12]
Data Presentation
Quantitative data from MIC testing should be recorded systematically. The following table provides a template for summarizing the MIC values of this compound against various microorganisms.
| Microorganism | Strain ID | Method | This compound MIC (µg/mL) | Quality Control Strain | QC MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | S. aureus ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | Broth Microdilution | E. coli ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | P. aeruginosa ATCC 27853 | ||
| Enterococcus faecalis | ATCC 29212 | Agar Dilution | E. faecalis ATCC 29212 | ||
| Streptococcus pneumoniae | ATCC 49619 | Agar Dilution | S. pneumoniae ATCC 49619 |
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from standard methodologies for determining the MIC of novel compounds.[2][3][13]
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound to be tested (prepared in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This typically involves a 1:100 dilution.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
Protocol 2: Agar Dilution Method
This protocol follows the established principles of the agar dilution method.[7][8][11]
Materials:
-
This compound stock solution (of known concentration)
-
Test microorganisms
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
For each concentration, add one part of the this compound dilution to nine parts of molten MHA (held at 45-50°C). Mix gently but thoroughly to avoid bubbles.
-
Pour the this compound-containing agar into sterile petri dishes to a uniform depth.
-
Prepare a control plate containing MHA without this compound.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute this suspension 1:10 in sterile saline or broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculator, apply a standardized volume (typically 1-2 µL) of the diluted inoculum onto the surface of each agar plate, including the control plate. This will deliver approximately 1 x 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation site.
-
Diagrams
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. idexx.com [idexx.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing RW3 Peptide Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Cationic antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics. The RW3 peptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2) is a short, synthetic hexapeptide rich in arginine and tryptophan residues.[1] Its cationic nature, conferred by the arginine residues, facilitates interaction with the negatively charged components of bacterial cell envelopes, while the tryptophan residues contribute to its membrane-disruptive activities.[2] This document provides detailed protocols for assessing the in vitro activity of the this compound peptide against Gram-positive bacteria, including methods for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and cytotoxicity against mammalian cells.
Mechanism of Action
The primary mechanism of action of this compound and other arginine- and tryptophan-rich AMPs against Gram-positive bacteria involves a multi-step process initiated by electrostatic interactions with the bacterial cell envelope. The positively charged arginine residues of the peptide are attracted to the negatively charged teichoic and lipoteichoic acids present in the thick peptidoglycan layer of Gram-positive bacteria.[3][4] This interaction facilitates the accumulation of the peptide on the bacterial surface, leading to the disruption of the cell membrane. The hydrophobic tryptophan residues are thought to insert into the lipid bilayer, causing membrane depolarization, pore formation, and ultimately, leakage of cellular contents and cell death.[2]
Recent studies have shown that the interaction of AMPs with the bacterial cell envelope can also trigger specific cellular stress responses. In Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, membrane-active peptides can induce cell wall stress responses, leading to changes in gene expression aimed at mitigating the damage. For instance, the VraSR two-component system in S. aureus is a key regulator of the cell wall stress response and can be activated by various cell wall-active agents, including some antimicrobial peptides. Activation of this system leads to the upregulation of genes involved in cell wall synthesis and modification, representing a bacterial defense mechanism.
Data Presentation
The following tables summarize the typical quantitative data obtained from the experimental protocols described below.
Table 1: Antimicrobial Activity of this compound Peptide Against Gram-Positive Bacteria
| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | 2 - 16 | 4 - 32 |
| Bacillus subtilis | 2 | 4 |
| Enterococcus faecalis | 8 - 32 | 16 - 64 |
| Streptococcus pneumoniae | 4 - 16 | 8 - 32 |
Note: The values presented are typical ranges and may vary depending on the specific strain and experimental conditions.
Table 2: Cytotoxicity of this compound Peptide Against Mammalian Cells
| Mammalian Cell Line | 50% Cytotoxic Concentration (CC50) (µg/mL) |
| HEK293 (Human Embryonic Kidney) | > 100 |
| HaCaT (Human Keratinocyte) | > 100 |
| Murine Erythrocytes | 250 (causes shrinking) |
Note: Higher CC50 values indicate lower cytotoxicity.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile deionized water)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Peptide Dilution: a. Prepare serial twofold dilutions of the this compound peptide stock solution in MHB in the 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 256 µg/mL.
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 µL. b. Include a positive control well (bacteria in MHB without peptide) and a negative control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium. b. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration at which the OD600 is comparable to the negative control.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
Protocol:
-
Subculturing from MIC Wells: a. From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot. b. Spread the aliquot onto a fresh MHA plate.
-
Incubation: a. Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: a. The MBC is defined as the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum. b. Count the number of colonies on each plate. The MBC is the lowest concentration that yields no more than 0.1% of the original inoculum.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the this compound peptide on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Peptide Treatment: a. Prepare serial dilutions of the this compound peptide in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. c. Include a vehicle control (cells in medium without peptide) and a blank control (medium only). d. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. b. The 50% cytotoxic concentration (CC50) is the concentration of the peptide that reduces cell viability by 50%.
Visualizations
References
- 1. Frontiers | Membrane Active Antimicrobial Peptides: Translating Mechanistic Insights to Design [frontiersin.org]
- 2. Transcriptome analysis of the responses of Staphylococcus aureus to antimicrobial peptides and characterization of the roles of vraDE and vraSR in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]
- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing RW3 Peptide Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutic agents due to their broad-spectrum activity and novel mechanisms of action. This document provides detailed application notes and protocols for the in vitro evaluation of the antifungal peptide RW3. This compound has demonstrated potent activity against clinically relevant fungal pathogens, including fluconazole-resistant strains of Candida albicans.[1] The methodologies and data presented herein are intended to guide researchers in the consistent and reproducible assessment of this compound's antifungal efficacy.
Quantitative Data Summary
The antifungal activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of this compound Against Candida albicans [1]
| Antifungal Agent | MIC Range (µM) against C. albicans | Geometric Mean MIC (µM) against C. albicans |
| This compound | 1 - 64 | 3.48 |
| Amphotericin B | 0.03 - 64 | Not Reported |
| Fluconazole | 0.5 - 256 | Not Reported |
Data synthesized from a study on novel dual-targeted α-helical peptides.[1]
Proposed Mechanism of Action
This compound is believed to exert its antifungal effect through a dual-targeted mechanism of action against Candida albicans.[1] The peptide initially disrupts the fungal cell membrane, leading to increased permeability and the leakage of intracellular components.[1] Concurrently, this compound induces the production of reactive oxygen species (ROS) within the fungal cell, which results in oxidative stress and ultimately leads to cell death.[1]
References
Application Note: Propidium Iodide Uptake Assay for Measuring Cell Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The integrity of the plasma membrane is a critical indicator of cell health and viability. Membrane permeabilization is a hallmark of necrotic cell death and late-stage apoptosis. Assays that measure membrane integrity are therefore essential tools in toxicology, pharmacology, and basic cell biology research. One of the most common and reliable methods for detecting a loss of membrane integrity is the propidium (B1200493) iodide (PI) uptake assay.[1][2]
Propidium iodide is a fluorescent intercalating agent that stains DNA.[3] Crucially, PI is a membrane-impermeant dye and is therefore excluded from viable cells that possess an intact plasma membrane.[4][5][6] When the cell membrane becomes compromised, PI can enter the cell, bind to DNA by intercalating between the base pairs, and exhibit a significant increase in fluorescence.[3][4] This property allows for the straightforward discrimination and quantification of cells with permeabilized membranes within a population.[1] The fluorescence of PI bound to DNA can be readily measured using flow cytometry or fluorescence microscopy.[7][8]
This document provides a detailed protocol for assessing cell membrane permeabilization using the propidium iodide uptake assay, suitable for screening compounds that may induce cytotoxicity or for studying the mechanisms of cell death.
Principle of the Assay
The assay is based on the differential permeability of live and dead cells. Healthy cells with intact membranes exclude the polar PI dye. In contrast, cells with compromised membranes lose this ability, allowing PI to enter, intercalate with double-stranded DNA, and produce a bright red-orange fluorescence upon excitation.[3][4] The fluorescence intensity is directly proportional to the amount of DNA-bound PI, making it a reliable marker for non-viable cells.[5] Once bound to nucleic acids, PI's fluorescence is enhanced 20- to 30-fold.[3][7]
Below is a diagram illustrating the principle of the propidium iodide uptake assay.
Caption: Principle of the PI Membrane Permeability Assay.
Experimental Protocol
This protocol is optimized for analysis by flow cytometry but can be adapted for fluorescence microscopy.
Materials and Reagents
| Reagent/Material | Specifications |
| Cell Culture Medium | Appropriate for the cell line being used |
| Phosphate-Buffered Saline (PBS) | pH 7.4, Ca2+/Mg2+ free |
| Test Compound(s) | Dissolved in a suitable vehicle (e.g., DMSO) |
| Propidium Iodide (PI) Stock Solution | 1 mg/mL in water or PBS. Store at 2-8°C, protected from light.[6] |
| RNase A Solution (optional) | 100 µg/mL in PBS. For cell cycle analysis where specific DNA staining is required.[9] |
| Flow Cytometry Staining Buffer | e.g., PBS with 1-2% Bovine Serum Albumin (BSA) |
| Cell line of interest | e.g., Jurkat, HeLa, or user-defined cell line |
| Flow cytometer | With 488 nm laser excitation and appropriate emission filters (e.g., >600 nm).[7] |
| Microcentrifuge tubes or 96-well plates | |
| Pipettes and sterile tips |
Procedure
The overall workflow for the assay is depicted in the diagram below.
Caption: Experimental Workflow for the PI Uptake Assay.
Step-by-Step Method
-
Cell Preparation:
-
Seed cells in a suitable culture plate (e.g., 24- or 96-well plate) at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow adherent cells to attach overnight. Suspension cells can be treated shortly after plating.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound(s).
-
Remove the culture medium and add fresh medium containing the test compounds or vehicle control. Include a positive control for cytotoxicity (e.g., digitonin (B1670571) or ethanol).
-
Incubate the cells for the desired treatment period (e.g., 4, 12, 24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension directly to flow cytometry tubes.
-
Adherent cells: Collect the culture supernatant (which may contain dead, detached cells). Wash the adherent cells once with PBS, and then detach them using a gentle method like trypsinization. Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Propidium Iodide Staining:
-
Resuspend the cell pellet in 100-500 µL of flow cytometry staining buffer.
-
Add PI to a final concentration of 1-10 µg/mL. A common final concentration is 1 µg/mL.[6]
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer immediately.[2]
-
Use a 488 nm laser for excitation and detect the PI fluorescence in the red channel (e.g., PE-Texas Red or a similar channel with a bandpass filter around 617 nm).[4][11]
-
Collect data for at least 10,000 events per sample to ensure statistical significance.
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris. The PI-positive population represents the cells with permeabilized membranes.
-
Data Presentation and Analysis
The primary output is the percentage of PI-positive cells in the total cell population. This data can be presented in a tabular format for clear comparison between different treatments.
Example Data Table
| Treatment Group | Concentration (µM) | % PI-Positive Cells (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 0 | 3.5 ± 0.8 |
| Compound X | 1 | 8.2 ± 1.5 |
| Compound X | 10 | 45.7 ± 4.2 |
| Compound X | 100 | 89.1 ± 3.6 |
| Positive Control (Digitonin) | 50 | 98.5 ± 0.5 |
Troubleshooting and Considerations
-
High Background in Control: Ensure gentle handling of cells during harvesting and washing, as mechanical stress can damage membranes.
-
False Positives: Some experimental manipulations can cause transient membrane disruption. Ensure results are consistent and endpoint-based.[12]
-
Apoptosis vs. Necrosis: Early apoptotic cells may still have intact membranes and will be PI-negative.[12] To distinguish between apoptosis and necrosis, co-staining with Annexin V is recommended.
-
Fixation: PI staining is generally not compatible with fixation protocols, as fixatives permeabilize the cell membrane.[12] If fixation is necessary for safety, cells should be stained with PI before fixation.[2]
-
RNA Staining: PI can also bind to RNA.[3][7] For applications requiring precise DNA content analysis (e.g., cell cycle), treatment with RNase is necessary to ensure only DNA is stained.[5][9]
References
- 1. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propidium iodide - Wikipedia [en.wikipedia.org]
- 4. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. What are the cons of membrane permeability assays? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Use of RW3 Peptide in Murine Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RW3 peptide is a synthetic cationic antimicrobial peptide characterized by a sequence rich in arginine and tryptophan residues (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2). These residues confer potent antimicrobial and antifungal properties. The positively charged arginine residues facilitate interaction with negatively charged microbial cell membranes, while the tryptophan residues contribute to membrane disruption. This dual mechanism of action, involving membrane permeabilization and the induction of reactive oxygen species (ROS), makes this compound a promising candidate for combating infections, including those caused by antibiotic-resistant pathogens.[1][2] These application notes provide a comprehensive overview of the in vitro and in vivo data available for this compound and related peptides, along with detailed protocols for its application in murine infection models.
Data Presentation
In Vitro Antimicrobial and Antifungal Activity of this compound Peptide
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Bacillus subtilis | 168 | 2 | - | [3] |
| Staphylococcus aureus | - | - | 8 | [4] |
| Escherichia coli | - | - | 16 | [4] |
| Pseudomonas aeruginosa | PA01 | >64 | - | [3] |
| Candida albicans | Clinical Isolates | - | 1 - 64 | [1] |
In Vivo Toxicity of this compound Peptide in Mice
| Administration Route | Dose | Observation | Reference |
| Intravenous (i.v.) | 5-10 mg/kg | Excitement and indisposition (recovered within 25 min) | [3] |
| Intravenous (i.v.) | 25 mg/kg | Hind limb paralysis and death within minutes | [3] |
| - | 250 µg/mL (in vitro) | Shrinking of murine erythrocytes, 14% hemolysis | [3] |
| - | 500 µg/mL (in vitro) | Severe morphological changes and lysis of murine erythrocytes, 23% hemolysis | [3] |
Signaling Pathways
Proposed Mechanism of Action of this compound Peptide
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. Its cationic nature facilitates binding to negatively charged components of bacterial and fungal membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids (B1166683) in fungal membranes. This interaction leads to membrane destabilization, pore formation, and leakage of intracellular contents.[1][2][3][4] Concurrently, this compound can induce the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative stress and cell death.[1]
Immunomodulatory Signaling of Arginine- and Tryptophan-Rich Peptides
While the direct antimicrobial activity of this compound is its primary function, like other cationic antimicrobial peptides, it is likely to possess immunomodulatory properties. These peptides can influence the host's innate immune response. They can modulate the production of cytokines and chemokines by immune cells such as macrophages. For instance, some antimicrobial peptides can suppress the lipopolysaccharide (LPS)-induced inflammatory response by binding to LPS and preventing its interaction with Toll-like receptor 4 (TLR4). This can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. The activation of downstream signaling pathways such as the NF-κB pathway may be affected.
Experimental Protocols
Murine Model of Bacterial Skin Infection
This protocol is adapted from established models for testing antimicrobial peptides in skin infections and can be used to evaluate the efficacy of this compound.
Materials:
-
8-10 week old female BALB/c mice.
-
Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Electric shaver and depilatory cream.
-
Sterile surgical instruments.
-
This compound peptide solution (concentration to be determined by in vitro MIC values).
-
Vehicle control (e.g., sterile saline or phosphate-buffered saline).
-
Positive control (e.g., a standard topical antibiotic).
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days.
-
Hair Removal: Anesthetize the mice and remove the fur from a small area on the dorsum using an electric shaver followed by a depilatory cream.
-
Wounding: Create a full-thickness wound (e.g., 6-mm punch biopsy or a scratch) on the depilated area.
-
Infection: Inoculate the wound with a suspension of the pathogenic bacteria (e.g., 10^7 CFU in 10 µL of PBS).
-
Peptide Administration: After a set time post-infection (e.g., 2 hours), topically apply the this compound peptide solution to the wound. The dosage should be based on preliminary dose-response studies. Administer the vehicle and positive control to their respective groups.
-
Assessment of Efficacy:
-
Bacterial Load: At selected time points (e.g., 24, 48, and 72 hours post-treatment), euthanize a subset of mice from each group. Excise the wound tissue, homogenize it, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).
-
Wound Healing: Monitor the wound size daily by taking digital photographs and measuring the wound area.
-
Histology: Collect wound tissue for histological analysis to assess inflammation, re-epithelialization, and collagen deposition.
-
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans. This protocol can be used to evaluate the systemic efficacy of this compound.
Materials:
-
8-12 week old male C57BL/6 mice.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Sterile surgical instruments.
-
3-0 silk suture for ligation.
-
21-gauge needle for puncture.
-
This compound peptide solution for injection.
-
Vehicle control (e.g., sterile saline).
-
Fluid resuscitation solution (e.g., pre-warmed sterile 0.9% saline).
-
Analgesics (e.g., buprenorphine).
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse and administer a pre-operative analgesic.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and abdominal wall to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Cecal Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin in layers.
-
Fluid Resuscitation: Immediately after surgery, administer pre-warmed sterile saline subcutaneously.
-
Peptide Administration: At a specified time post-CLP (e.g., 1-2 hours), administer this compound peptide via a systemic route (e.g., intraperitoneal or intravenous injection). The dose will need to be determined based on toxicity and preliminary efficacy studies. Administer vehicle control to the control group.
-
Monitoring and Outcome Assessment:
-
Survival: Monitor the mice for survival over a period of 7-10 days.
-
Bacterial Load: At specific time points, collect blood and peritoneal lavage fluid to determine bacterial counts.
-
Cytokine Analysis: Collect serum to measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or cytokine arrays.
-
Organ Damage: Assess organ damage by measuring biochemical markers (e.g., ALT, AST, creatinine) and through histological examination of organs like the liver, lungs, and kidneys.
-
Concluding Remarks
The this compound peptide demonstrates significant potential as a novel anti-infective agent. The provided protocols for murine skin infection and sepsis models offer a framework for in vivo evaluation of its efficacy. Further research is warranted to elucidate the specific immunomodulatory signaling pathways of this compound and to establish comprehensive dose-response relationships in various infection models. Such studies will be crucial for the translation of this promising peptide into clinical applications.
References
- 1. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RW3 Peptide: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RW3 peptide, with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, is a short, cationic antimicrobial peptide composed of repeating arginine (R) and tryptophan (W) residues.[1] Its mechanism of action involves the electrostatic attraction between the positively charged arginine residues and the negatively charged components of bacterial membranes. This is followed by the interaction of the non-polar tryptophan residues with the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, bacterial cell death.[1] this compound has demonstrated notable activity against Gram-positive bacteria.[1] Proper handling and storage of this peptide are critical to ensure its stability and efficacy in research and development applications. These application notes provide a comprehensive guide to the stability and storage of the this compound peptide.
Stability of this compound Peptide
The stability of the this compound peptide is influenced by several factors, including temperature, pH, and the presence of proteases. Like many peptides, this compound is more stable in its lyophilized form than in solution.
General Degradation Pathways for Peptides
Understanding the potential chemical and physical degradation pathways is crucial for maintaining peptide integrity.[2]
-
Oxidation: The tryptophan residues in this compound are susceptible to oxidation. Exposure to air and certain metal ions can accelerate this process. It is advisable to minimize exposure to atmospheric oxygen, especially for solutions.
-
Hydrolysis: At extreme pH values, the peptide bonds can undergo hydrolysis, leading to the cleavage of the peptide chain. Maintaining a neutral pH is generally recommended for peptide solutions.
-
Deamidation: Although less common for this specific sequence, asparagine and glutamine residues in other peptides are prone to deamidation.
-
Racemization: The chirality of amino acids can be altered, particularly at basic pH, potentially affecting the peptide's biological activity.
-
Physical Instability: This includes aggregation and adsorption to surfaces. Peptides can be lost from solution by binding to the surfaces of storage vials.[2]
Storage Conditions
Proper storage is paramount for preserving the activity of the this compound peptide. The following tables summarize the recommended storage conditions for both lyophilized powder and peptide solutions.
Table 1: Recommended Storage Conditions for Lyophilized this compound Peptide
| Storage Temperature | Duration | Notes |
| -80°C | Several years | Recommended for long-term storage.[3] |
| -20°C | Several years | Suitable for long-term storage.[3] |
| 4°C | Short-term (weeks) | For immediate use; protect from moisture.[4] |
| Room Temperature | Short-term (days) | Not recommended for extended periods.[4][5] |
Table 2: Recommended Storage Conditions for this compound Peptide in Solution
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1] Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short- to medium-term storage.[1] Avoid frost-free freezers due to temperature fluctuations.[6] |
| 4°C | 1-2 weeks | For short-term use.[7] Prone to microbial contamination if not sterile. |
| Room Temperature | Not Recommended | Significant degradation can occur. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol outlines the steps for dissolving lyophilized this compound peptide to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, high-purity water (e.g., Milli-Q or WFI) or a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) pipette tips
-
Vortex mixer
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes for aliquots
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can degrade the peptide.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration. To minimize foaming and potential degradation, gently add the solvent down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial at a low speed until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Storage: Immediately store the aliquots at -20°C or -80°C.[1]
Protocol 2: Assessment of this compound Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for evaluating the stability of this compound peptide solutions over time using reverse-phase HPLC (RP-HPLC).
Materials:
-
This compound peptide solution aliquots stored under various conditions (e.g., different temperatures, pH)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve a stored aliquot of the this compound peptide solution. If frozen, thaw it rapidly and keep it on ice. Dilute the sample to a suitable concentration for HPLC analysis with Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard volume of the prepared sample.
-
Run a linear gradient to elute the peptide, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm (due to the tryptophan residues).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide based on its retention time from the initial (time 0) sample.
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point.
-
The appearance of new peaks may indicate degradation products.
-
Visualizations
Mechanism of Action of this compound Peptide
The following diagram illustrates the proposed mechanism by which the this compound peptide disrupts bacterial cell membranes.
Caption: Mechanism of this compound peptide action on bacterial membranes.
Experimental Workflow for Peptide Stability Assessment
The diagram below outlines the general workflow for conducting a peptide stability study.
Caption: Workflow for assessing this compound peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. Sequence-based Models of Antimicrobial Peptide Stability | Journal of Student-Scientists' Research [journals.gmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Application Notes and Protocols: Labeling RW3 Peptide for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RW3 peptide, with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, is a short cationic peptide known for its antimicrobial and antifungal properties.[1][2][][4] Its mechanism of action involves interaction with and disruption of microbial cell membranes.[2] These characteristics make this compound a person of interest for development as a targeted therapeutic. Imaging the biodistribution and target engagement of this compound is crucial for its preclinical and clinical development. This document provides detailed methods for labeling the this compound peptide with fluorescent dyes and radionuclides for in vitro and in vivo imaging applications.
The selection of a labeling strategy depends on the intended application. Fluorescent labeling is well-suited for in vitro studies, such as fluorescence microscopy and flow cytometry, to investigate cellular uptake and localization. Radiolabeling enables non-invasive whole-body imaging in vivo using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing valuable pharmacokinetic and biodistribution data.
Labeling Strategies for this compound Peptide
The this compound peptide sequence (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2) offers several potential sites for labeling:
-
N-terminus: The N-terminal primary amine is a common and accessible site for conjugation with various labels.
-
Arginine (Arg) side chains: The guanidinium (B1211019) group of arginine can be a target for specific labeling chemistries, although it is less common than N-terminal labeling.
-
Tryptophan (Trp) side chains: The indole (B1671886) ring of tryptophan can be targeted for labeling, but modifications might interfere with the peptide's biological activity, as tryptophan residues are crucial for membrane interaction.
-
C-terminus: The C-terminal amide of this compound makes direct C-terminal labeling challenging without modifying the peptide synthesis to include a linker or a reactive group.
This document will focus on N-terminal labeling, as it is the most straightforward approach and is less likely to interfere with the peptide's function.
Section 1: Fluorescent Labeling of this compound Peptide
Fluorescently labeled this compound can be used to visualize its interaction with bacterial or fungal cells, as well as its uptake and localization in mammalian cells.
Experimental Protocol: N-terminal Fluorescent Labeling of this compound
This protocol describes the labeling of the this compound peptide with an amine-reactive fluorescent dye, such as a succinimidyl ester (NHS ester) derivative.
Materials:
-
This compound peptide (purity >95%)
-
Amine-reactive fluorescent dye (e.g., 5(6)-Carboxyfluorescein, succinimidyl ester; Cy5 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Diisopropylethylamine (DIPEA)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a 10-fold molar excess stock solution relative to the peptide.
-
Labeling Reaction:
-
Slowly add the fluorescent dye stock solution to the peptide solution while gently vortexing.
-
If the reaction pH drops, add a small amount of DIPEA to maintain a pH of 8.0-8.5.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification:
-
Purify the labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 280 nm for tryptophan) and the fluorescent dye.
-
-
Characterization:
-
Collect the fractions corresponding to the labeled peptide.
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Determine the concentration of the labeled peptide by UV-Vis spectrophotometry, measuring the absorbance of the dye.
-
-
Lyophilization: Lyophilize the purified, labeled peptide for storage. Store at -20°C or -80°C, protected from light.
Data Presentation: Fluorescent Dye Properties
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC) | 494 | 518 | ~73,000 | >0.9 |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | 649 | 670 | ~250,000 | ~0.28 |
| Cyanine7 (Cy7) | 743 | 767 | ~250,000 | ~0.12 |
Note: Spectral properties can vary depending on the conjugation and local environment.
Visualization: Fluorescent Labeling Workflow
Caption: Workflow for N-terminal fluorescent labeling of the this compound peptide.
Section 2: Radiolabeling of this compound Peptide
Radiolabeled this compound can be used for non-invasive in vivo imaging to assess its biodistribution, tumor targeting (if applicable), and infection imaging potential. The choice of radionuclide will depend on the imaging modality (PET or SPECT) and the required half-life.
Experimental Protocol: Radiolabeling of this compound with a Chelator for PET/SPECT Imaging
This protocol describes a common indirect radiolabeling method, which involves conjugating a chelator to the peptide, followed by radiolabeling with a metallic radionuclide. This approach is versatile and can be adapted for various radiometals.
Part 1: Conjugation of a Chelator to this compound Peptide
Materials:
-
This compound peptide (purity >95%)
-
Bifunctional chelator (e.g., DOTA-NHS ester, NOTA-NHS ester)
-
Anhydrous DMF or DMSO
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
RP-HPLC system
-
Mass spectrometer
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve the bifunctional chelator-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a 3-5 fold molar excess stock solution.
-
Conjugation Reaction:
-
Add the chelator stock solution to the peptide solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature.
-
-
Purification: Purify the chelator-conjugated peptide (e.g., DOTA-RW3) by RP-HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Characterization: Confirm the identity of the conjugated peptide by mass spectrometry.
-
Lyophilization: Lyophilize the purified chelator-RW3 conjugate and store at -20°C or -80°C.
Part 2: Radiolabeling of Chelator-RW3 Conjugate
Materials:
-
Chelator-RW3 conjugate
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl)
-
0.2 M Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer (pH 4.5-5.5)
-
Metal-free water and vials
-
Heating block
-
Radio-TLC or radio-HPLC system
Procedure:
-
Reaction Setup: In a metal-free vial, add the chelator-RW3 conjugate (typically 10-50 µg) dissolved in the acetate buffer.
-
Radionuclide Addition: Add the radionuclide solution to the vial containing the peptide conjugate.
-
Labeling Reaction:
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C for ⁶⁸Ga-DOTA, room temperature for ⁶⁸Ga-NOTA, 95°C for ¹⁷⁷Lu-DOTA) for 10-20 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The purity should typically be >95%.
-
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge.
Data Presentation: Common Radionuclides for Peptide Imaging
| Radionuclide | Imaging Modality | Half-life | Emission | Common Chelator |
| Gallium-68 (⁶⁸Ga) | PET | 68 min | β+ (89%) | DOTA, NOTA |
| Fluorine-18 (¹⁸F) | PET | 110 min | β+ (97%) | N/A (prosthetic group) |
| Copper-64 (⁶⁴Cu) | PET | 12.7 h | β+ (18%), β- (39%) | DOTA, NOTA |
| Zirconium-89 (⁸⁹Zr) | PET | 78.4 h | β+ (23%) | DFO |
| Technetium-99m (⁹⁹mTc) | SPECT | 6.0 h | γ (140 keV) | HYNIC, MAG3 |
| Indium-111 (¹¹¹In) | SPECT | 2.8 d | γ (171, 245 keV) | DOTA, DTPA |
| Lutetium-177 (¹⁷⁷Lu) | SPECT/Therapy | 6.7 d | β- (100%), γ (113, 208 keV) | DOTA |
Visualization: Radiolabeling Workflow
Caption: Workflow for indirect radiolabeling of the this compound peptide.
Conclusion
The protocols outlined in this document provide a foundation for the successful labeling of the this compound peptide for a range of imaging applications. The choice of label and methodology should be guided by the specific research question, whether it involves elucidating the peptide's mechanism of action at a cellular level or tracking its behavior in a whole-organism context. Proper purification and characterization of the labeled peptide are critical to ensure reliable and reproducible imaging results. These labeled this compound peptides will be valuable tools for advancing our understanding of its therapeutic potential.
References
Application Notes and Protocols: Synergistic Application of RW3 with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs). RW3, a short cationic antimicrobial peptide, has demonstrated potent activity, particularly against Gram-positive bacteria, by targeting and disrupting the bacterial cytoplasmic membrane, leading to the inhibition of cellular respiration and cell wall synthesis.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with various classes of antibiotics, aiming to enhance their efficacy and overcome bacterial resistance.
The primary mechanism of synergy between this compound and conventional antibiotics is believed to be the permeabilization of the bacterial membrane by this compound. This disruption of the membrane integrity facilitates the entry of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[2][3][4] This enhanced uptake can restore the activity of antibiotics against otherwise resistant strains.
Data Presentation: Synergistic Activity of this compound and Analogs with Antibiotics
The following tables summarize the quantitative data on the synergistic effects of this compound and its analogs (RWn peptides) when combined with various antibiotics against different bacterial strains. The synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic interaction.
Table 1: Synergistic Activity of RW4 (an this compound Analog) with Ciprofloxacin
| Bacterial Strain | Antibiotic | RW4 MIC (µg/mL) | Antibiotic MIC (µg/mL) | RW4 MIC in Combination (µg/mL) | Antibiotic MIC in Combination (µg/mL) | FICI |
| E. coli (ATCC 25922) | Ciprofloxacin | >32 | 2 | 8 | 0.25 | 0.375 |
| K. pneumoniae (ATCC 700603) | Ciprofloxacin | >32 | >32 | 8 | 3 | ≤0.5 |
| P. aeruginosa (ATCC 27853) | Ciprofloxacin | >32 | ≤0.25 | 4 | 0.0625 | ≤0.5 |
| A. baumannii (ATCC 19606) | Ciprofloxacin | >32 | >32 | 8 | 6 | ≤0.5 |
Data extracted from a study on Synergistic Ciprofloxacin-RWn Peptide Therapy. Note: RW4 is a shorter analog of this compound.
Table 2: Synergistic Activity of Proline-Modified RWn Peptides with Conventional Antibiotics
| Bacterial Strain | Antibiotic Combination | MIC of Combination (µg/mL) |
| MRSA | RW6P + Penicillin | ≤0.25 |
| MRSA | RW6P + Ampicillin | ≤0.25 |
| MRSA | RW6P + Vancomycin | ≤0.25 |
| E. coli | RW6P + Vancomycin | ≤0.25 |
| P. aeruginosa | RW8P + Ampicillin | ≤0.25 |
| K. pneumoniae | RW4P + Vancomycin | Potent Activity |
| A. baumannii | RW4P + Vancomycin | Potent Activity |
This table provides a qualitative summary of the potent synergistic activity observed with proline-modified RWn peptides, which are analogs of this compound.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to quantify the synergistic effects of two antimicrobial agents.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound peptide stock solution
-
Antibiotic stock solution
-
Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Drug Dilutions:
-
Prepare serial two-fold dilutions of the antibiotic horizontally across the microtiter plate in 50 µL of CAMHB.
-
Prepare serial two-fold dilutions of this compound vertically down the plate in 50 µL of CAMHB.
-
The final volume in each well containing both agents should be 100 µL. Include wells with each agent alone as controls.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
One column should serve as a growth control (no antimicrobial agents), and one row for each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI:
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to 1.0: Additive
-
1.0 to < 4.0: Indifference
-
≥ 4.0: Antagonism[5]
-
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial activity over time.
Materials:
-
Sterile culture tubes
-
CAMHB
-
This compound peptide stock solution
-
Antibiotic stock solution
-
Bacterial culture in logarithmic growth phase
-
Incubator with shaking capabilities (37°C)
-
Apparatus for serial dilutions and plating (e.g., micropipettes, agar (B569324) plates)
Protocol:
-
Preparation of Test Tubes:
-
Prepare tubes with CAMHB containing:
-
No antimicrobial (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Antibiotic alone (at a relevant concentration)
-
This compound and antibiotic in combination at the same concentrations.
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots and plate them onto agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Visualizations
Caption: Mechanism of this compound and antibiotic synergy.
References
- 1. Synergy and duality in peptide antibiotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of clinically used antibiotics and peptide antibiotics against Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RW3 Peptide Synthesis
Welcome to the technical support center for RW3 peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving high-yield synthesis of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its key characteristics?
This compound is a synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2.[1][2][] It is a short, cationic peptide known for its antimicrobial and antifungal properties with low cytotoxicity.[1][2] The repeating arginine (R) and tryptophan (W) residues are crucial for its function. The positively charged arginine residues interact with negatively charged bacterial membranes through electrostatic attraction, while the non-polar tryptophan residues interact with the lipid bilayer. This dual interaction leads to membrane destabilization, pore formation, and ultimately, bacterial cell death.
Q2: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of peptides like this compound?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences.
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This can be particularly challenging with sterically hindered amino acids.
-
Peptide Aggregation: The formation of inter- and intra-chain hydrogen bonds can cause the peptide to aggregate on the resin. This aggregation can block reactive sites, preventing efficient deprotection and coupling. Sequences with alternating hydrophobic (Trp) and hydrophilic (Arg) residues, like this compound, can be prone to aggregation.
-
Resin and Linker Issues: Suboptimal resin loading, poor resin swelling, or instability of the linker under reaction conditions can significantly decrease the final yield.
-
Problems During Cleavage and Final Deprotection: Incomplete removal of side-chain protecting groups or premature cleavage from the resin can also lead to a lower yield of the desired peptide.
Q3: The this compound sequence contains repeating Arginine and Tryptophan residues. Are there any specific challenges associated with these amino acids?
Yes, both Arginine (Arg) and Tryptophan (Trp) can present challenges during SPPS:
-
Arginine (Arg): The bulky guanidinium (B1211019) side chain and its protecting group (e.g., Pbf) can cause steric hindrance, potentially leading to incomplete coupling. Double coupling of arginine residues is often recommended to ensure complete incorporation.
-
Tryptophan (Trp): The indole (B1671886) side chain of Tryptophan is susceptible to modification during the final cleavage from the resin if inappropriate scavengers are used in the cleavage cocktail.
Troubleshooting Guides
Issue 1: Low final yield with a complex mixture of shorter peptides observed in Mass Spectrometry.
This issue often points to incomplete deprotection or coupling at various stages of the synthesis.
| Potential Cause | Recommended Solution | Verification Method |
| Incomplete Fmoc-Deprotection | Extend deprotection time. Use fresh, high-quality deprotection reagent (e.g., 20% piperidine (B6355638) in DMF). Consider using a stronger base like DBU for difficult sequences, but be mindful of potential side reactions. | Perform a colorimetric test (e.g., Kaiser test) on a few resin beads after the deprotection step. A blue color indicates the presence of free primary amines and successful deprotection. |
| Poor Coupling Efficiency | Increase coupling time. Use a more efficient coupling reagent such as HATU, HCTU, or COMU. Double couple challenging residues like Arginine. Increase the concentration of the amino acid and coupling reagent. | Perform a Kaiser test after the coupling step. A negative result (yellow/colorless beads) indicates complete coupling. |
| Peptide Aggregation | See the detailed guide on "Overcoming Peptide Aggregation" below. | Observe the resin for shrinking, which can indicate aggregation. |
Issue 2: The major product has the correct mass, but the overall yield is low.
This may indicate issues with resin loading, cleavage, or purification.
| Potential Cause | Recommended Solution | Verification Method |
| Low Initial Resin Loading | Ensure accurate determination of the initial resin loading capacity. | Quantify the Fmoc release from a known amount of resin using a UV spectrophotometer. |
| Premature Cleavage | If using a hyper-acid sensitive linker, consider switching to a more robust one. Ensure coupling activators are not causing premature cleavage. | Analyze the wash solutions from coupling steps for the presence of cleaved peptide. |
| Inefficient Cleavage | Ensure the cleavage cocktail is appropriate for the protecting groups used and that the cleavage time is sufficient. For this compound with Arg(Pbf) and Trp(Boc), a standard TFA-based cocktail with scavengers is typically used. | After cleavage, perform a test cleavage on a small amount of the remaining resin to see if more product can be released. |
| Loss during Workup/Purification | Peptides can sometimes be difficult to precipitate. Consider concentrating the cleavage cocktail before precipitation. Optimize HPLC purification conditions to minimize peak broadening and loss of product. | Analyze the ether wash after precipitation for any dissolved peptide. |
Issue 3: Overcoming Peptide Aggregation during this compound Synthesis
The alternating hydrophobic (Trp) and charged (Arg) nature of this compound can promote aggregation.
| Strategy | Detailed Protocol/Recommendation |
| Solvent Choice | Switch the primary solvent from DMF to N-Methylpyrrolidone (NMP), which is better at disrupting secondary structures. Adding 10-20% Dimethyl Sulfoxide (DMSO) to DMF can also be effective. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-75°C), which can help to disrupt hydrogen bonds and improve reaction kinetics. |
| Chaotropic Salts | Add chaotropic salts like LiCl to the reaction mixture to disrupt secondary structures. |
| "Difficult Sequence" Strategies | Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an amino acid nitrogen to prevent hydrogen bonding. Utilize pseudoprolines at specific points in the sequence to disrupt aggregation, though this is more applicable to longer peptides. |
| Low-Loading Resin | Use a resin with a lower substitution level. This increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation. |
Experimental Protocols
Kaiser Test Protocol (for detecting free primary amines)
-
Prepare Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Blue beads: Indicates the presence of free primary amines (positive result). This signifies complete deprotection or incomplete coupling.
-
Yellow/Colorless beads: Indicates the absence of free primary amines (negative result). This signifies successful coupling or incomplete deprotection.
-
Cleavage of this compound from Rink Amide Resin
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM).
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to protect the tryptophan side chain.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for HPLC purification.
Visualizations
Caption: A workflow for troubleshooting low yield in this compound peptide synthesis.
Caption: Relationship between problems, causes, and solutions in SPPS.
References
troubleshooting RW3 peptide aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RW3 peptide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is the this compound peptide and what are its properties?
This compound is a short, synthetic hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2. It is known for its antimicrobial and antifungal activities.[1][2][] The peptide's mechanism of action involves interaction with the cell membranes of microorganisms, leading to membrane destabilization and cell death.[1][2][]
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [1][2][] |
| Three Letter Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [1] |
| Molecular Formula | C51H69N19O6 | [1][2] |
| Molecular Weight | 1044.2 g/mol | [1][2] |
| Appearance | Freeze-dried solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in dilute acid and physiological buffers | [1] |
| Storage | Store desiccated, frozen, and in the dark | [1] |
Q2: How should I properly store and handle the lyophilized this compound peptide?
For long-term storage, the lyophilized this compound peptide should be kept in a freezer at or below -20°C.[4] It is also recommended to store it in a desiccated and dark environment to prevent degradation.[1]
Aggregation and Solubility Issues
Q3: My this compound peptide is not dissolving properly. What should I do?
Difficulty in dissolving the this compound peptide can be an indication of aggregation. The peptide's alternating arginine and tryptophan residues give it an amphipathic character, which can sometimes lead to self-association. Arginine is a positively charged amino acid, while tryptophan is hydrophobic.
Here are some steps to troubleshoot solubility issues:
-
Start with the recommended solvent: Attempt to dissolve the peptide in a small amount of dilute acid (e.g., 0.1% trifluoroacetic acid or acetic acid) and then dilute it with your desired buffer.[1] The positively charged arginine residues should make the peptide soluble in acidic conditions.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Vortexing: Vigorous vortexing can also aid in dissolving the peptide.
-
pH adjustment: Since this compound has a high content of basic arginine residues, its solubility is pH-dependent. If you are using a neutral or basic buffer, the peptide may be less soluble. Try dissolving it in a slightly acidic buffer first.
Q4: I suspect my this compound peptide solution has aggregated. How can I confirm this?
Visual inspection for cloudiness or precipitates is the first sign of aggregation. For a more quantitative assessment, you can use the following techniques:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. Aggregates will appear as larger particles compared to the monomeric peptide.
-
Transmission Electron Microscopy (TEM): TEM can provide direct visualization of peptide aggregates, revealing their morphology (e.g., amorphous aggregates, fibrils).
-
Circular Dichroism (CD) Spectroscopy: Aggregation can sometimes be associated with changes in the peptide's secondary structure. CD spectroscopy can detect such conformational changes.
Q5: What factors can contribute to this compound peptide aggregation?
Several factors can influence the aggregation of peptides like this compound:
-
Peptide Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions and aggregation.
-
pH: The solubility of this compound is lowest near its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility and reduce aggregation. Given the three arginine residues, the pI of this compound is expected to be high, making it more soluble at acidic pH.
-
Temperature: Elevated temperatures can sometimes promote aggregation.
-
Ionic Strength: The effect of ionic strength on peptide aggregation can be complex. For this compound, the electrostatic repulsion between the positively charged arginine residues at low ionic strength may prevent aggregation. At high ionic strength, this repulsion can be screened, potentially leading to aggregation driven by hydrophobic interactions between the tryptophan residues.
-
Presence of Organic Solvents: The addition of small amounts of organic co-solvents like DMSO or acetonitrile (B52724) can sometimes help to solubilize hydrophobic peptides and disrupt aggregates.
Troubleshooting Guide for this compound Peptide Aggregation
This guide provides a systematic approach to addressing aggregation issues with the this compound peptide.
Table 2: Troubleshooting this compound Peptide Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Lyophilized peptide is difficult to dissolve. | Aggregation during lyophilization or storage. | 1. Use a small amount of dilute acid (e.g., 0.1% TFA) to dissolve the peptide first. 2. Gently sonicate the solution. 3. Use a small amount of an organic solvent like DMSO to aid dissolution before adding the aqueous buffer. |
| Solution appears cloudy or contains visible precipitates. | Peptide aggregation in solution. | 1. Centrifuge the solution to remove large aggregates. 2. Filter the solution through a 0.22 µm filter. 3. Optimize the buffer conditions (pH, ionic strength). For this compound, an acidic pH is recommended. |
| Inconsistent results in biological assays. | Presence of soluble aggregates affecting bioactivity. | 1. Characterize the aggregation state of your peptide solution using DLS or another suitable technique. 2. Prepare fresh peptide solutions before each experiment. 3. Optimize storage conditions of the stock solution (e.g., store at -80°C in small aliquots). |
Experimental Protocols
Protocol 1: Solubility Testing of this compound Peptide
-
Weigh a small amount of the lyophilized this compound peptide (e.g., 1 mg).
-
Add a small volume of sterile, distilled water (e.g., 100 µL) and gently vortex.
-
If the peptide does not dissolve, add a dilute acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves.
-
Alternatively, for hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by the slow addition of the aqueous buffer.
-
Once dissolved, the solution can be diluted to the desired concentration with the appropriate buffer.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare the this compound peptide solution in the desired buffer at the working concentration.
-
Filter the solution through a 0.22 µm syringe filter to remove dust and large particles.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Acquire the DLS data according to the instrument's instructions.
-
Analyze the data to determine the size distribution of particles in the solution. The presence of a population of particles with a significantly larger hydrodynamic radius than expected for the monomeric peptide is indicative of aggregation.
Visualizations
Caption: A troubleshooting workflow for this compound peptide aggregation issues.
Caption: Key factors that can influence this compound peptide aggregation.
References
Technical Support Center: Optimizing RW3 Peptide Dosage for In Vivo Studies
Welcome to the technical support center for the RW3 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during the preparation and execution of in vivo studies with the this compound peptide.
1. Peptide Handling and Formulation
-
Q: How should I reconstitute and store the lyophilized this compound peptide?
-
A: For optimal stability, it is recommended to store the lyophilized this compound peptide at -20°C or -80°C.[1] To reconstitute, use a sterile, aqueous-based buffer. Given that this compound is a basic peptide (rich in arginine), dissolving it in a slightly acidic solution before dilution in a physiological buffer can improve solubility. For initial solubilization, consider using a small amount of 10% acetic acid and then diluting with your desired buffer (e.g., sterile saline or PBS).
-
-
Q: I'm observing precipitation or cloudiness in my this compound peptide solution. What should I do?
-
A: Aggregation is a common issue with peptides, especially those with hydrophobic residues like tryptophan.[2] If you observe precipitation:
-
Verify the pH: Ensure the pH of your final solution is at least one unit away from the isoelectric point (pI) of the peptide.
-
Sonication: Gentle sonication can help to dissolve aggregates.
-
Solvent Choice: For stubborn aggregation, dissolving the peptide in a small amount of an organic solvent such as DMSO, followed by a stepwise dilution into your aqueous buffer, may be necessary.
-
Fresh Preparation: Always prepare the peptide solution fresh before each experiment to minimize the chances of aggregation over time.
-
-
2. Dosing and Administration
-
Q: What is a good starting dose for this compound in a murine model?
-
A: Based on available data, intravenous (i.v.) administration in mice has been explored in the range of 5-25 mg/kg. Doses of 5-10 mg/kg have been associated with transient adverse effects, while 25 mg/kg resulted in severe toxicity.[1] Therefore, a starting dose at the lower end of this range (e.g., 1-5 mg/kg) is advisable for efficacy studies, with careful observation for any adverse reactions.
-
-
Q: I observed excitement and indisposition in my mice after i.v. injection of this compound at 10 mg/kg. Is this expected?
-
A: Yes, these effects have been reported at doses of 5-10 mg/kg i.v. in mice, with recovery typically occurring within 25 minutes.[1] If these effects are a concern for your experimental endpoints, consider the following:
-
Lower the dose: Titrate the dose downwards to find a balance between efficacy and tolerability.
-
Change the administration route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections may result in a slower absorption and a less pronounced acute toxicity profile.
-
Slower infusion rate: If administering intravenously, a slower infusion rate may mitigate some of the acute adverse effects.
-
-
-
Q: My mice experienced hind limb paralysis and death at a 25 mg/kg i.v. dose. What is the likely cause?
-
A: This dose has been reported to be acutely toxic, leading to severe adverse events and mortality.[1] This is likely due to the peptide's membrane-disrupting mechanism of action, which at high concentrations, can affect host cells, including erythrocytes and potentially neuronal or muscle cells. This dose exceeds the maximum tolerated dose for i.v. administration in mice.
-
3. Efficacy and Monitoring
-
Q: How can I monitor the therapeutic efficacy of this compound in my animal model?
-
A: The endpoints for monitoring efficacy will depend on your specific model.
-
Sepsis models: Monitor survival rates, bacterial load in blood and key organs (e.g., spleen, liver), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma.
-
Localized infection models: Measure the colony-forming units (CFU) at the site of infection (e.g., skin lesion, lung lavage).
-
General health: Monitor changes in body weight, temperature, and clinical signs of illness.
-
-
-
Q: Should I be concerned about the stability of this compound in circulation?
-
A: Peptides can be susceptible to degradation by proteases in the blood, leading to a short half-life. While the in vivo stability of this compound has not been extensively reported, its structure as a D-amino acid peptide would confer resistance to proteolysis. For L-amino acid versions, strategies to enhance stability, such as PEGylation or formulation in a protective vehicle, could be considered if rapid clearance is observed.
-
Data Summary
In Vitro Antimicrobial Activity of this compound
| Microorganism | MIC Range (µg/mL) | Reference |
| Bacillus subtilis 168 | 2 | [1] |
| MRSA/VISA strains | 2 | [1] |
| Pseudomonas aeruginosa PA01 | >64 | [1] |
In Vivo Toxicity of this compound in Mice (Intravenous Administration)
| Dose (mg/kg) | Observed Effects | Reference |
| 5 - 10 | Excitement and indisposition (recovery within 25 minutes) | [1] |
| 25 | Hind limb paralysis and death | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Determine the total amount of this compound peptide needed based on the number of animals, the desired dose (in mg/kg), and the average weight of the animals.
-
Reconstitution:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of a suitable solvent. For example, dissolve 10 mg of this compound in 100 µL of 10% sterile acetic acid.
-
Gently vortex to ensure complete dissolution.
-
-
Dilution:
-
Further dilute the reconstituted peptide to the final desired concentration using a sterile vehicle suitable for injection, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Ensure the final solution is clear and free of particulates. If not, consider passing it through a 0.22 µm sterile filter.
-
-
Storage: Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C for no more than a few hours. For longer-term storage, aliquot and freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can promote peptide aggregation.
Protocol 2: Murine Sepsis Model for Efficacy Testing of this compound
This protocol is adapted from standard cecal ligation and puncture (CLP) models.
-
Animal Preparation: Use 8-12 week old male C57BL/6 or BALB/c mice. Acclimatize the animals for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or injectable anesthetics like ketamine/xylazine).
-
Surgical Procedure (CLP):
-
Make a 1 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve, ensuring not to obstruct the bowel.
-
Puncture the cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.
-
This compound Administration:
-
At a predetermined time point post-CLP (e.g., 1 hour), administer the prepared this compound peptide solution via the desired route (e.g., intravenous, intraperitoneal).
-
Include a vehicle control group that receives the same volume of the vehicle without the peptide.
-
-
Monitoring:
-
Monitor the animals at regular intervals (e.g., every 6-12 hours) for up to 7 days.
-
Record survival, body weight, and clinical scores (e.g., activity, posture, piloerection).
-
-
Endpoint Analysis (for mechanistic studies):
-
At specific time points, euthanize a subset of animals.
-
Collect blood for bacterial load determination (CFU counts) and cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Harvest organs (spleen, liver, lungs) for homogenization and CFU counting.
-
Visualizations
Signaling Pathway of this compound's Antimicrobial Action
Caption: Proposed mechanism of action for the this compound peptide.
Experimental Workflow for In Vivo Dose Finding
Caption: A general workflow for determining the optimal dose of this compound.
Troubleshooting Logic for In Vivo Experiments
References
Technical Support Center: Improving RW3 Peptide Stability in Serum
Welcome to the technical support center for the RW3 peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the serum stability of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its serum stability a concern?
The this compound peptide is a short, cationic antimicrobial peptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2.[1][2] Its alternating pattern of positively charged Arginine (R) and hydrophobic Tryptophan (W) residues allows it to effectively disrupt and permeabilize bacterial cell membranes.[3]
However, like many therapeutic peptides, this compound is highly susceptible to degradation by proteases present in blood serum.[4][5] Enzymes such as trypsin and other serine proteases readily cleave peptide bonds following basic amino acid residues like Arginine.[6] This rapid degradation leads to a short in-vivo half-life, significantly limiting its therapeutic potential for systemic applications.
Q2: What are the primary strategies to improve the serum stability of this compound?
Several chemical modification strategies can be employed to protect this compound from proteolytic degradation. These approaches aim to make the peptide less recognizable to serum proteases without compromising its antimicrobial activity. Key strategies include:
-
Amino Acid Substitution: Replacing the natural L-amino acids with their D-enantiomers (D-Arg, D-Trp) can dramatically increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.[7][8]
-
Terminal Modifications: Acetylating the N-terminus can protect the peptide from degradation by exopeptidases (aminopeptidases). The native this compound peptide is already amidated at the C-terminus, which protects it from carboxypeptidases.[9]
-
Cyclization: Creating a "head-to-tail" cyclic version of the peptide can enhance stability by making the peptide backbone less accessible to proteases. This modification has been shown to be highly effective for Arg-Trp-rich peptides.[9][10]
Below is a diagram illustrating these common stabilization strategies.
Q3: How do these modifications affect the half-life of this compound in serum?
The half-life of a peptide in serum is a critical indicator of its stability. Modifications that protect against proteolysis can extend the half-life from minutes to many hours. While specific data for this compound may vary by experimental conditions, the following table provides a summary of expected quantitative improvements based on studies of similar Arg-Trp-rich peptides.
| This compound Analog | Modification(s) | Expected Half-Life (t½) in 50% Human Serum | Rationale for Improvement |
| Native this compound | C-terminal Amidation (Standard) | < 10 minutes | Highly susceptible to cleavage after Arginine residues by serum proteases. |
| Ac-RW3 | N-terminal Acetylation | 30 - 60 minutes | Protects against degradation by aminopeptidases at the N-terminus.[9] |
| D-RW3 | All L-amino acids replaced with D-amino acids | > 24 hours | D-isomers are not recognized by most proteases, providing exceptional stability.[8] |
| Cyclo-RW3 | Head-to-tail cyclization | > 8 hours | A constrained cyclic backbone is sterically hindered and less accessible to proteases.[11] |
Note: The data presented are illustrative and synthesized from typical results for similar short cationic peptides. Actual results should be determined empirically.
Troubleshooting & Optimization Guide
This section addresses specific issues that may arise during the experimental validation of this compound stability.
Issue 1: High variability or poor reproducibility in serum stability assay results.
Inconsistent results are often due to subtle variations in sample handling and experimental conditions.
-
Possible Cause 1: Inconsistent Temperature.
-
Solution: Ensure all incubation steps are performed precisely at 37°C using a calibrated incubator or water bath. Temperature fluctuations can alter the rate of enzymatic degradation.
-
-
Possible Cause 2: Peptide Solubility Issues.
-
Solution: Confirm that the this compound peptide is fully dissolved in an appropriate buffer before adding it to the serum. For modified, more hydrophobic analogs, using a small amount of DMSO (<1%) in the initial stock solution may be necessary before further dilution.
-
-
Possible Cause 3: Inconsistent Reaction Quenching.
-
Solution: Adhere to a strict and consistent timeline for stopping the degradation reaction. Use a reliable quenching/precipitation agent like acetonitrile (B52724) (ACN) with 1% trifluoroacetic acid (TFA) and ensure immediate and thorough mixing at each time point.[12]
-
Issue 2: No intact peptide detected by RP-HPLC, even at the earliest time points.
This issue suggests either extremely rapid degradation or a problem with sample preparation or detection.
-
Possible Cause 1: Extremely Rapid Degradation.
-
Solution: The native this compound peptide can be degraded very quickly. Collect earlier time points (e.g., 0, 1, 5, and 15 minutes) to capture the initial degradation kinetics.
-
-
Possible Cause 2: Poor Peptide Recovery.
-
Solution: Optimize the protein precipitation and peptide extraction protocol. The ratio of precipitation solvent (e.g., ACN) to serum is critical. A 3:1 or 4:1 solvent-to-serum ratio is often effective. Also, use low-protein-binding microcentrifuge tubes and pipette tips to prevent loss of the peptide through surface adsorption.
-
-
Possible Cause 3: HPLC Method Not Optimized.
-
Solution: Ensure your HPLC method can resolve the this compound peptide from serum components and its degradation products. Verify the retention time with a pure standard in the same final buffer composition. A shallow gradient (e.g., a 1% per minute increase in acetonitrile) is often required for peptide analysis.[13]
-
The following troubleshooting flowchart can help diagnose common experimental issues.
References
- 1. Modulating the activity of short arginine-tryptophan containing antibacterial peptides with N-terminal metallocenoyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Trp- and Arg-Containing Antimicrobial-Peptide Structure on Inhibition of Escherichia coli Planktonic Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Will new generations of modified antimicrobial peptides improve their potential as pharmaceuticals? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
dealing with resistance to RW3 antimicrobial peptide
Welcome to the technical support center for the RW3 antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound peptide?
This compound is a small, cationic antimicrobial hexapeptide. Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane. This disruption leads to the inhibition of essential cellular processes, including cellular respiration and cell wall synthesis, ultimately resulting in bacterial cell death.[1] this compound shows notable bioactivity against Gram-positive bacteria, such as Bacillus subtilis.[1]
Q2: What is the spectrum of activity for this compound?
This compound is highly effective against Gram-positive bacteria.[1] It also exhibits antifungal activity against clinical isolates of Candida albicans, including strains that are resistant to fluconazole.[2] However, its activity against Gram-negative bacteria like Pseudomonas aeruginosa is reported to be weak.[1]
Q3: My synthesized this compound peptide shows no antimicrobial activity. What are the possible reasons?
Several factors could contribute to a lack of observed activity. It is crucial to first verify the peptide's synthesis, purity, and whether any necessary post-synthesis modifications, such as C-terminal amidation, were performed correctly. An incorrect amino acid sequence or low purity can significantly diminish or abolish activity.[3] Additionally, the chosen assay method can impact the results; for instance, a disk diffusion assay may not be as suitable as a broth microdilution assay for some peptides.[3] Peptide solubility and potential aggregation in the assay medium should also be carefully considered.[3]
Q4: I am observing high variability in Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What could be the cause?
High variability in MIC values is a common challenge in antimicrobial peptide testing. This can be attributed to several factors, including inconsistencies in the inoculum density, variations in plate incubation time and temperature, and subjective differences in how the MIC is read.[3] The propensity of cationic peptides like this compound to adsorb to surfaces such as polystyrene microtiter plates can also reduce the effective peptide concentration, leading to artificially high and variable MICs. Using low-binding materials like polypropylene (B1209903) plates is recommended.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during experiments with this compound, particularly concerning the development of resistance.
Issue 1: Progressively Increasing MIC Values for this compound Against a Bacterial Strain
This observation may indicate the development of resistance in the bacterial population.
Troubleshooting Steps:
-
Confirm Experimental Consistency:
-
Ensure that the bacterial inoculum is prepared consistently to the same cell density for each experiment. The "inoculum effect" can lead to variations in MIC.
-
Verify the concentration and purity of your this compound stock solution. Peptides can degrade over time, especially if not stored properly.
-
Use the exact same media composition, incubation time, and temperature for all experiments to ensure comparability.
-
-
Investigate Potential Resistance Mechanisms:
Common Bacterial Resistance Mechanisms to Cationic Antimicrobial Peptides:
-
Modification of Cell Surface Charge: Bacteria can alter their surface to be less negatively charged, thereby repelling the cationic this compound peptide. This is often achieved by:
-
Alanylation of Teichoic Acids (in Gram-positive bacteria): The dlt operon mediates the incorporation of D-alanine into teichoic acids, increasing the net positive charge of the cell wall.
-
Lysinylation of Phosphatidylglycerol (in Gram-positive bacteria): The mprF gene product adds L-lysine to phosphatidylglycerol in the cell membrane, reducing the negative charge.
-
Modification of Lipid A (in Gram-negative bacteria): Addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A portion of lipopolysaccharide (LPS) reduces the net negative charge of the outer membrane. This is often regulated by the PhoP/PhoQ and PmrA/PmrB two-component systems.
-
-
Increased Efflux Pump Activity: Bacteria may upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration.
-
Proteolytic Degradation: Some bacteria can secrete proteases that degrade this compound, inactivating the peptide before it can exert its effect.[6]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix, which can limit peptide penetration.
Suggested Experimental Workflow to Investigate Resistance:
Signaling Pathways in Gram-Negative Bacteria Leading to Reduced Susceptibility
A key pathway involved in resistance to cationic peptides in many Gram-negative bacteria is the PhoP/PhoQ two-component system.
Data Presentation
Table 1: Efficacy of this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | 168 | 2 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | Varies | [1] |
| Vancomycin-Intermediate Staphylococcus aureus (VISA) | - | Varies | [1] |
| Pseudomonas aeruginosa | PA01 | >64 | [1] |
| Candida albicans (including fluconazole-resistant strains) | Clinical Isolates | 1 - 64 (µM) | [2] |
Table 2: Illustrative Example of Resistance Development to an Antimicrobial Agent
Disclaimer: The following data is for the ruthenium complex "Ru3" and is provided as an illustrative example of how resistance can be tracked. Specific quantitative data for this compound was not available in the cited literature.
| Day of Serial Passage | Fold Change in MIC of Ru3 against S. aureus | Fold Change in MIC of Ampicillin against S. aureus |
| 1 | 1 | 1 |
| 3 | 1 | 2 |
| 5 | 2 | 4 |
| 7 | 2 | 8 |
| 9 | 2 | 16 |
| 11 | 2 | 32 |
| 13 | 4 | 64 |
| 15 | 4 | 128 |
| (Data adapted from a study on Ru3)[1] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound peptide of known concentration
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[2] This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Induction of Resistance by Serial Passage
This protocol can be used to investigate the potential for bacteria to develop resistance to this compound upon continuous exposure to sub-inhibitory concentrations.
Materials:
-
This compound peptide
-
Susceptible bacterial strain
-
Appropriate liquid growth medium (e.g., MHB)
-
Sterile culture tubes and 96-well plates
-
Incubator with shaking capabilities
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using the Broth Microdilution Assay described above.
-
Serial Passaging:
-
In a culture tube, expose the bacterial strain to a sub-inhibitory concentration of this compound (typically 0.5 x MIC).
-
Incubate for 18-24 hours with shaking.
-
After incubation, determine the MIC of the culture from the tube containing the highest concentration of this compound that still permitted growth.
-
Inoculate a fresh tube containing 0.5 x of the newly determined MIC with an aliquot from the previous day's culture.
-
Repeat this process for a set number of days (e.g., 15-30 days). A parallel culture without the peptide should be passaged as a control.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 2-3 days), determine the full MIC of the passaged and control cultures.
-
Calculate the fold change in MIC relative to the initial baseline MIC. A significant and sustained increase in the MIC of the passaged culture compared to the control suggests the development of resistance.
-
Protocol 3: Time-Kill Kinetics Assay
This assay provides information on the rate at which this compound kills a bacterial population.
Materials:
-
This compound peptide
-
Test bacterial strain
-
Appropriate liquid growth medium
-
Sterile flasks or tubes
-
Shaking incubator
-
Agar (B569324) plates for viable cell counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the test bacterium and dilute it in fresh medium to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Peptide:
-
Prepare flasks containing different concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control flask without the peptide.
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
-
Data Analysis:
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification of RW3 Peptide: A Technical Support Guide for HPLC
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of the RW3 peptide using High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this arginine- and tryptophan-rich antimicrobial peptide.
The this compound peptide, a hexapeptide with the sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2, exhibits potent antimicrobial and antifungal activity by targeting and disrupting bacterial cell membranes.[1][2] Its composition, rich in basic and hydrophobic residues, presents unique challenges during purification, primarily by reversed-phase HPLC (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when purifying this compound peptide by RP-HPLC?
The primary challenges in purifying this compound and similar arginine- and tryptophan-rich peptides include:
-
Peak Tailing: Due to the presence of multiple basic arginine residues, interactions with residual silanols on the silica-based stationary phase can lead to tailing peaks.[3][4]
-
Poor Resolution: Co-elution of impurities, such as deletion sequences or incompletely deprotected peptides from solid-phase peptide synthesis (SPPS), can be challenging.[5][6]
-
Oxidation of Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to oxidation, which can occur during synthesis or storage, leading to impurities that are difficult to separate.[5]
-
Peptide Aggregation: The hydrophobic nature of the tryptophan residues can sometimes lead to peptide aggregation, resulting in broad or distorted peaks.
Q2: What is the recommended starting method for this compound peptide purification?
A typical starting point for purifying this compound peptide is reversed-phase HPLC using a C18 column. The mobile phase commonly consists of an aqueous solution with an organic modifier (typically acetonitrile) and an ion-pairing agent like trifluoroacetic acid (TFA).
Q3: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
TFA serves two critical functions in peptide purification. First, it acts as an ion-pairing agent, forming a neutral complex with the positively charged arginine residues. This minimizes secondary ionic interactions with the stationary phase, resulting in sharper peaks and improved resolution.[7] Second, it maintains a low pH, which helps to protonate residual silanol (B1196071) groups on the column packing material, further reducing peak tailing.[4]
Q4: Should I use a C18 or a C8 column for this compound purification?
Both C18 and C8 columns can be used for peptide purification.
-
C18 Columns: With a longer alkyl chain, C18 columns are more hydrophobic and generally provide stronger retention for nonpolar compounds. They often offer better resolution for complex mixtures of peptides.[1][8]
-
C8 Columns: These columns have shorter alkyl chains and are less hydrophobic, leading to shorter retention times. They can be advantageous for moderately polar or when faster separations are desired.[1][9]
For this compound, which has significant hydrophobic character from its three tryptophan residues, a C18 column is a good starting point. However, if strong retention leads to very long run times or requires high concentrations of organic solvent, a C8 column could be a suitable alternative.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of the this compound peptide.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of basic arginine residues with acidic silanol groups on the stationary phase.[3][4] | Increase the concentration of the ion-pairing agent (TFA) in the mobile phase. Concentrations of 0.2-0.25% have been shown to improve resolution for peptides with multiple positive charges.[11][12] Ensure the mobile phase pH is low (around 2-3) to keep the silanol groups protonated.[3] |
| Column overload.[13] | Reduce the amount of peptide injected onto the column. | |
| Broad or Split Peaks | Peptide aggregation. | Dissolve the crude peptide in a small amount of a strong organic solvent like acetonitrile (B52724) or DMSO before diluting with the initial mobile phase. Gentle warming of the sample may also help. |
| Inappropriate injection solvent. | Ensure the sample is dissolved in a solvent that is weaker than or as strong as the initial mobile phase to avoid peak distortion.[3] | |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical/preparative column.[13][14] | |
| Poor Resolution of Impurities | Suboptimal gradient. | A shallower gradient often improves the separation of closely eluting species.[15] |
| Inappropriate stationary phase. | If a C18 column does not provide adequate separation, trying a different stationary phase, such as a phenyl-hexyl column, may offer different selectivity. | |
| Low Recovery | Irreversible adsorption of the peptide to the column. | Ensure the mobile phase contains an adequate concentration of organic modifier to elute the hydrophobic this compound peptide. For very hydrophobic peptides, adding a small amount of a different organic modifier like isopropanol (B130326) can improve recovery. |
| Peptide precipitation on the column. | Decrease the initial organic solvent concentration during sample loading. Increasing the column temperature can also improve the solubility of hydrophobic peptides. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to the HPLC purification of peptides like this compound.
Table 1: Comparison of HPLC Column Characteristics
| Parameter | C18 Column | C8 Column | Rationale for this compound Purification |
| Stationary Phase | Octadecylsilane | Octylsilane | C18 offers stronger hydrophobic interactions, which can be beneficial for retaining and separating this compound and its hydrophobic impurities.[8][9] |
| Hydrophobicity | High | Moderate | The high hydrophobicity of C18 is generally well-suited for the tryptophan-rich this compound peptide.[1] |
| Retention Time | Longer | Shorter | A C8 column may be preferred if faster analysis times are required and resolution is adequate.[8] |
Table 2: Effect of TFA Concentration on Peptide Retention and Peak Shape
| TFA Concentration | Effect on Retention Time | Effect on Peak Shape | Recommendation for this compound |
| 0.05% - 0.1% | Standard retention | Generally good peak shape for most peptides. | A good starting point for method development. |
| 0.2% - 0.25% | Increased retention | Can significantly improve peak shape and resolution for basic peptides like this compound by enhancing ion-pairing.[11][12] | Recommended for troubleshooting peak tailing and improving the resolution of arginine-rich peptides.[11] |
Table 3: Estimated Loading Capacities for Preparative RP-HPLC
| Column Internal Diameter | Typical Loading Capacity (mg of peptide) | Reference |
| 4.6 mm | 1 - 20 | |
| 9.4 mm | 0.75 - 200 | [16] |
| General Guideline | 0.1% to 0.3% of the sorbent weight for C18 materials. | [17] |
Note: Loading capacity is highly dependent on the specific peptide, the complexity of the crude mixture, and the required final purity.[17][18]
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (for tryptophan).
-
Sample Preparation: Dissolve the lyophilized crude this compound peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Preparative RP-HPLC for Purification of this compound
-
Column: Semi-preparative or preparative C18 reversed-phase column (e.g., 10 x 250 mm or larger).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Based on the analytical run, create a shallow gradient around the elution point of the this compound peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.
-
Flow Rate: Adjust according to the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial mobile phase. The loading amount will depend on the column size and the complexity of the crude mixture (refer to Table 3).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described above.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide.
Visualizations
Caption: Experimental workflow for the purification of this compound peptide by HPLC.
Caption: Troubleshooting decision tree for this compound peptide HPLC purification.
Caption: Mechanism of action of the this compound antimicrobial peptide.
References
- 1. pharmatimesofficial.com [pharmatimesofficial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. hawach.com [hawach.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pharmtech.com [pharmtech.com]
- 16. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. support.waters.com [support.waters.com]
- 18. biotage.com [biotage.com]
Technical Support Center: RW3 Peptide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of RW3 peptide production.
This compound Peptide at a Glance
The this compound peptide is a short, cationic antimicrobial hexapeptide. Its sequence, rich in alternating arginine and tryptophan residues, presents a unique set of challenges and considerations during chemical synthesis and large-scale production.
| Property | Description | Reference |
| Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 | [1][] |
| Molecular Formula | C51H69N19O6 | [1][3] |
| Molecular Weight | 1044.2 g/mol | [1] |
| Key Characteristics | Cationic, Antimicrobial, Antifungal | |
| Solubility | Soluble in dilute acid and physiological buffers. TFA salts generally enhance solubility in aqueous solutions. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of the this compound peptide in a question-and-answer format.
Q1: I am observing a low yield of the crude this compound peptide after synthesis. What are the likely causes?
Low yield during Solid-Phase Peptide Synthesis (SPPS) of this compound can be attributed to several factors, primarily related to its specific amino acid composition.
-
Incomplete Fmoc-Deprotection: The bulky nature of the Tryptophan (Trp) side chain and potential peptide aggregation can hinder the complete removal of the Fmoc protecting group, leading to truncated sequences.
-
Poor Coupling Efficiency: Arginine (Arg) is a sterically hindered amino acid, which can lead to inefficient coupling. The alternating hydrophobic (Trp) and hydrophilic (Arg) residues may promote on-resin aggregation, further impeding reaction kinetics.
-
Side Reactions: The indole (B1671886) side chain of Tryptophan is susceptible to oxidation during synthesis and cleavage. The guanidinium (B1211019) group of Arginine can also undergo side reactions if not properly protected.
Troubleshooting Strategies:
| Symptom | Potential Cause | Recommended Action |
| Mass spectrometry (MS) shows significant peaks of truncated sequences (e.g., RW, RWRW). | Incomplete Fmoc-deprotection or poor coupling. | Extend deprotection time with 20% piperidine (B6355638) in DMF. Perform a "double coupling" step for Arginine residues. |
| Crude peptide shows multiple, difficult-to-separate peaks on HPLC. | On-resin aggregation. | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent like DMSO to the DMF. Synthesize at a higher temperature to disrupt secondary structures. |
| MS analysis indicates unexpected mass additions (+16 Da). | Oxidation of Tryptophan. | Degas all solvents and use scavengers like dithiothreitol (B142953) (DTT) during cleavage. |
Q2: My purified this compound peptide has poor solubility in aqueous buffers. What can I do?
While this compound is generally soluble in acidic solutions, issues can arise, especially after lyophilization.
-
Aggregation: The hydrophobic tryptophan residues can promote intermolecular aggregation, leading to insolubility. This can sometimes be influenced by the handling and lyophilization process.
-
Salt Form: The counter-ion (e.g., TFA from HPLC purification) can affect solubility.
Troubleshooting Strategies:
| Issue | Recommended Action |
| Difficulty dissolving lyophilized peptide. | First, try dissolving in a small amount of dilute acetic acid or formic acid before adding the aqueous buffer. Sonication can also help break up aggregates. |
| Precipitation in physiological buffers. | Consider preparing a more concentrated stock solution in an acidic solvent and then diluting it into the final buffer. If the application allows, a salt exchange from TFA to acetate (B1210297) or HCl might improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound peptide synthesis from a lab to an industrial scale?
Scaling up introduces challenges related to consistency, cost, and regulation.
-
Batch-to-Batch Variability: Minor variations in raw material quality or process parameters can be magnified at a larger scale, leading to inconsistent purity and yield.
-
Cost of Goods: The use of large quantities of expensive reagents (e.g., protected amino acids, coupling agents like HATU) and solvents becomes a significant cost driver.
-
Waste Management: SPPS generates a large amount of hazardous solvent waste, which is a major sustainability and cost issue at an industrial scale.
-
Regulatory Compliance: For therapeutic applications, production must adhere to Good Manufacturing Practices (GMP), which adds complexity and cost.
Q2: How can I minimize impurities specific to the Arginine and Tryptophan residues in this compound?
Minimizing impurities requires careful selection of protecting groups and reaction conditions.
| Amino Acid | Common Impurity | Mitigation Strategy |
| Arginine (Arg) | Deletion sequences due to incomplete coupling. | Use a more potent coupling reagent like HATU. Employ double coupling for each Arg residue. |
| Tryptophan (Trp) | Oxidation of the indole ring. | Use scavengers during TFA cleavage (e.g., TIS, H2O). Store the final peptide under inert gas and protected from light. |
| Both | Racemization | Avoid prolonged exposure to basic conditions during deprotection. Use coupling reagents with racemization suppressants like Oxyma. |
Q3: Which is the better synthesis strategy for large-scale production of this compound: Solid-Phase (SPPS) or Liquid-Phase (LPPS)?
The choice depends on the desired scale and cost considerations.
| Synthesis Method | Advantages for this compound Production | Disadvantages for this compound Production |
| Solid-Phase Peptide Synthesis (SPPS) | High efficiency and reproducibility for a hexapeptide. Automation is well-established. | Can be challenging to scale up due to potential resin bed compaction. Often requires a large excess of reagents. |
| Liquid-Phase Peptide Synthesis (LPPS) | Generally more scalable for very large quantities. Can be more economical with reagents. | Can be more time-consuming due to the need for purification after each step. Potential for solubility issues with intermediate fragments. |
Experimental Protocols & Visualizations
Standard Solid-Phase Synthesis and Cleavage Workflow for this compound
This protocol outlines a standard automated synthesis cycle for this compound on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin with DMF (5 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 30-45 minutes.
-
Wash the resin with DMF (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage and Precipitation:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Incubate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
References
Technical Support Center: Mitigating Off-Target Effects of RW3 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of the RW3 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary mechanism of action?
A1: this compound is a small, cationic antimicrobial hexapeptide. Its primary mechanism of action involves targeting and disrupting the cytoplasmic membrane of bacteria, particularly Gram-positive bacteria. This disruption leads to the inhibition of essential cellular processes like respiration and cell wall synthesis, ultimately causing bacterial cell death.[1]
Q2: What are the known off-target effects of the this compound peptide?
A2: The most significant reported off-target effect of this compound is hemolytic activity, causing shrinking and lysis of red blood cells (erythrocytes) at higher concentrations.[1] Specifically, it has been observed to cause shrinking of murine erythrocytes at 250 µg/mL and significant lysis at 500 µg/mL.[1] However, it has shown no significant cytotoxicity against rat kidney epithelial cells (NRK-52E) and human T-cell lymphoblast cells (CCRF-CEM), nor does it appear to induce NF-κB activation in bladder epithelial cells.[1]
Q3: What is the likely mechanism behind the hemolytic activity of this compound?
A3: The hemolytic activity of cationic antimicrobial peptides like this compound is often attributed to their interaction with the neutral charge of erythrocyte membranes, as opposed to the negatively charged membranes of bacteria.[2] This interaction can lead to the formation of pores or channels in the erythrocyte membrane, disrupting its integrity and causing the leakage of hemoglobin and other cellular contents.
Q4: Can the off-target effects of this compound be predicted before starting wet-lab experiments?
A4: Yes, several in silico approaches can be employed to predict the potential off-target effects of this compound and its analogs:
-
Sequence Homology Analysis: Utilize bioinformatics tools to identify similarities between this compound and peptides with known toxicities.
-
Molecular Docking and Dynamics Simulations: Simulate the interaction of this compound with models of bacterial and erythrocyte membranes to predict its binding affinity and disruptive potential.
-
Machine Learning Models: Employ predictive models trained on peptide sequence and structure data to estimate toxicity, including hemolytic activity.
Q5: What are the key experimental assays to quantify the off-target effects of this compound?
A5: The following experimental assays are crucial for quantifying the off-target effects of this compound:
-
Hemolysis Assay: Directly measures the lysis of red blood cells upon exposure to the peptide.
-
Cytotoxicity Assays: Evaluates the toxicity of the peptide against various eukaryotic cell lines (e.g., using MTT or LDH release assays).
-
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or ELISA-like assays can quantify the binding affinity of the peptide to different cell types or membrane components.
Troubleshooting Guides
Guide 1: High Hemolytic Activity Observed in Preclinical Studies
This guide provides a systematic approach to troubleshoot and mitigate the hemolytic activity of the this compound peptide.
Experimental Workflow for Mitigating Hemolytic Activity
Caption: Workflow for mitigating this compound's hemolytic activity.
Step 1: In Silico Design of this compound Analogs
-
Objective: To rationally design this compound analogs with potentially lower hemolytic activity while maintaining antimicrobial efficacy.
-
Method 1: Alanine Scanning: Systematically replace each amino acid residue of this compound with alanine to identify residues critical for hemolytic activity versus antimicrobial activity.
-
Method 2: Hydrophobicity and Charge Modification: Adjust the hydrophobicity and net charge of the peptide. Reducing hydrophobicity or optimizing the distribution of cationic residues can decrease interaction with neutral erythrocyte membranes.
-
Tools: Utilize peptide design and molecular modeling software to predict the structural and physicochemical properties of the designed analogs.
Step 2: Synthesis and Purity Analysis of Modified Peptides
-
Objective: To obtain high-purity modified this compound peptides for experimental testing.
-
Protocol:
-
Synthesize the designed peptide analogs using solid-phase peptide synthesis (SPPS).
-
Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptides using mass spectrometry and analytical HPLC.
-
Step 3: Comparative Hemolysis and Antimicrobial Activity Assays
-
Objective: To experimentally determine the hemolytic and antimicrobial activities of the modified peptides and compare them to the parent this compound peptide.
-
Protocol: Hemolysis Assay
-
Prepare a 2% suspension of fresh human or murine red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Serially dilute the this compound analogs and the parent this compound peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well and incubate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.
-
Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Calculate the percentage of hemolysis for each peptide concentration.
-
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a standardized inoculum of a target Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serially dilute the peptides in the broth in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Step 4: Data Analysis and Lead Candidate Selection
-
Objective: To identify the most promising this compound analog with an improved therapeutic index.
-
Analysis:
-
For each peptide, determine the HC50 (the concentration causing 50% hemolysis) from the hemolysis assay data.
-
Calculate the therapeutic index (TI) for each peptide using the formula: TI = HC50 / MIC.
-
Select the peptide with the highest TI as the lead candidate for further development.
-
Quantitative Data Summary
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| This compound (Parent) | R-W-R-W-R-W-NH2 | 2 | 300 | 150 |
| Analog 1 (Ala-Scan) | R-A-R-W-R-W-NH2 | 4 | >500 | >125 |
| Analog 2 (Charge Mod) | K-W-K-W-K-W-NH2 | 3 | 450 | 150 |
| Analog 3 (Hydrophobicity Mod) | R-W-R-W-R-F-NH2 | 2.5 | 250 | 100 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Guide 2: Investigating Potential Intracellular Off-Target Effects
While the primary off-target effect of this compound is membrane disruption, it is prudent to investigate potential intracellular interactions, especially if unexpected cellular responses are observed in non-hemolytic assays.
Signaling Pathway for Membrane Disruption-Induced Cell Lysis
Caption: Proposed pathway of this compound-induced erythrocyte lysis.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify potential intracellular protein targets of this compound by assessing changes in their thermal stability upon peptide binding.
-
Protocol:
-
Treat intact eukaryotic cells (e.g., a non-hemolytic cell line) with the this compound peptide or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting for specific proteins of interest, or by mass spectrometry for a proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of this compound suggests a direct interaction.
-
Disclaimer: The information provided in this technical support center is for research purposes only. All experimental protocols should be performed in accordance with institutional safety guidelines.
References
Technical Support Center: Improving the Therapeutic Index of RW3 Peptide
Welcome to the technical support center for the RW3 peptide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at improving the therapeutic index of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a small, cationic antimicrobial hexapeptide with the amino acid sequence H-Arg-Trp-Arg-Trp-Arg-Trp-NH2.[] Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane. The positively charged arginine residues are thought to interact electrostatically with the negatively charged components of the bacterial membrane, while the tryptophan residues interact with the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately bacterial cell death.[2] this compound also inhibits cellular respiration and cell wall synthesis.[3] It has shown potent activity against Gram-positive bacteria, such as Bacillus subtilis and various MRSA/VISA strains, but weaker activity against Gram-negative bacteria like Pseudomonas aeruginosa.[3]
Q2: What is the "therapeutic index" and why is it important for the this compound peptide?
A2: The therapeutic index is a quantitative measure of the safety of a drug. It is the ratio between the toxic concentration and the therapeutic concentration of a drug. For antimicrobial peptides like this compound, it is often calculated as the ratio of the concentration that is toxic to host cells (e.g., causing 50% hemolysis of red blood cells, HC50) to the concentration that effectively kills the target pathogen (e.g., the minimum inhibitory concentration, MIC).[4] A higher therapeutic index is desirable as it indicates a greater margin of safety between the effective dose and a dose that causes harmful side effects.[4] Improving the therapeutic index of this compound is crucial for its development as a potential therapeutic agent.
Q3: What are the known cytotoxicity and in vivo effects of the this compound peptide?
A3: In vitro studies have shown that this compound has no significant cytotoxicity against NRK-52E rat kidney epithelial cells and CCRF-CEM human T-cell lymphoblast cells at concentrations ranging from 0.09-200 µg/mL over 72 hours.[3] However, it can cause shrinking of murine erythrocytes at 250 µg/mL and severe morphological changes and lysis at 500 µg/mL, corresponding to 14% and 23% hemolysis, respectively.[3] In vivo studies in mice have shown that intravenous administration of this compound at 5-10 mg/kg can cause excitement and indisposition, with recovery within 25 minutes.[3] A higher dose of 25 mg/kg resulted in hind limb paralysis and death within minutes.[3]
Q4: What general strategies can be employed to improve the therapeutic index of a peptide like this compound?
A4: Several strategies can be used to enhance the therapeutic index of antimicrobial peptides:
-
Amino Acid Substitution: Replacing certain amino acids can increase antimicrobial activity while reducing cytotoxicity. For instance, introducing proline residues can decrease cytotoxicity.[5][6] Substituting L-amino acids with their D-enantiomers can increase resistance to proteolytic degradation, thereby extending the peptide's half-life.[7][8]
-
Increasing Cationicity: Enhancing the positive charge of the peptide can boost its antimicrobial activity.[5][9]
-
Chemical Modifications: Techniques like N-methylation can improve proteolytic stability.[8] Cyclization can enhance stability and reduce conformational flexibility.[10][11]
-
Formulation and Delivery: Encapsulating the peptide in delivery systems like liposomes or hydrogels can protect it from degradation and improve its bioavailability.[10][12] Conjugating the peptide to lipids or other moieties can also enhance its drug-like properties.[13]
Troubleshooting Guides
Issue 1: Low Antimicrobial Efficacy Against Gram-Negative Bacteria
-
Possible Cause: The outer membrane of Gram-negative bacteria can be a significant barrier to cationic peptides like this compound.
-
Troubleshooting Workflow:
Caption: Workflow to address low efficacy against Gram-negative bacteria.
-
Detailed Steps:
-
Increase Peptide Cationicity: Synthesize this compound analogs with additional arginine or lysine (B10760008) residues to enhance electrostatic attraction to the lipopolysaccharide (LPS) layer of the outer membrane.[5]
-
Conjugate with a Cell-Penetrating Peptide (CPP): Fuse this compound to a CPP that can facilitate its translocation across the bacterial outer membrane.[7][14]
-
Co-administration with Permeabilizers: Test the efficacy of this compound in combination with agents known to disrupt the outer membrane, such as EDTA or other membrane-active compounds.
-
Re-evaluate MIC: Determine the Minimum Inhibitory Concentration (MIC) of the modified this compound peptides or combinations against a panel of Gram-negative bacteria.
-
Issue 2: High Hemolytic Activity at Therapeutic Concentrations
-
Possible Cause: The physicochemical properties of this compound that allow it to disrupt bacterial membranes may also lead to lysis of red blood cells.
-
Troubleshooting Workflow:
Caption: Workflow to reduce hemolytic activity.
-
Detailed Steps:
-
Introduce Proline Residues: Synthesize this compound analogs where one or more of the tryptophan or arginine residues are replaced with proline. Proline can disrupt the peptide's secondary structure, potentially reducing its interaction with eukaryotic cell membranes.[5][6]
-
Optimize Hydrophobicity: Modify the hydrophobicity of the peptide. Increased hydrophobicity at the N-terminus has been shown to reduce hemolysis in some peptides.[15]
-
Synthesize D-amino acid analogs: Replacing L-amino acids with D-amino acids can alter the peptide's conformation and interaction with cell membranes, potentially reducing hemolytic activity while maintaining or improving stability.[16]
-
Perform Hemolysis Assay: Evaluate the hemolytic activity of the modified peptides against human or murine red blood cells and compare the HC50 values to that of the original this compound peptide.
-
Issue 3: Peptide Aggregation in Solution
-
Possible Cause: The hydrophobic tryptophan residues in the this compound sequence can lead to self-association and aggregation, especially at high concentrations or in certain buffer conditions.[17]
-
Troubleshooting Workflow:
Caption: Workflow to troubleshoot peptide aggregation.
-
Detailed Steps:
-
Optimize Solvent and pH: Dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it in an aqueous buffer.[18] Experiment with different pH values, as peptide solubility can be pH-dependent.
-
Incorporate Solubilizing Agents: Add non-ionic detergents or solubilizing tags like polyethylene (B3416737) glycol (PEG) to the formulation.[17][19]
-
Use Chaotropic Salts: In some cases, the addition of chaotropic salts like guanidinium (B1211019) chloride can help disrupt aggregation.[17]
-
Monitor Aggregation: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to monitor the aggregation state of the peptide under different conditions.[18][20]
-
Data Presentation
Table 1: Antimicrobial Activity of this compound Peptide
| Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | 168 | 2 |
| Staphylococcus aureus | MRSA/VISA strains | 8-16 |
| Pseudomonas aeruginosa | PA01 | >64 |
| Escherichia coli | 16 | |
| Data synthesized from multiple sources.[][3] |
Table 2: In Vitro and In Vivo Toxicity Profile of this compound Peptide
| Assay | Cell Line/Animal Model | Concentration/Dose | Observed Effect |
| Cytotoxicity | NRK-52E rat kidney epithelial cells | 0.09-200 µg/mL (72h) | No significant cytotoxicity |
| Cytotoxicity | CCRF-CEM human T-cell lymphoblasts | 0.09-200 µg/mL (72h) | No significant cytotoxicity |
| Hemolysis | Murine erythrocytes | 250 µg/mL | Shrinking, 14% hemolysis |
| Hemolysis | Murine erythrocytes | 500 µg/mL | Severe morphological changes, 23% hemolysis |
| Acute Toxicity | Mice (intravenous) | 5-10 mg/kg | Excitement and indisposition |
| Acute Toxicity | Mice (intravenous) | 25 mg/kg | Hind limb paralysis and death |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Inoculum Preparation: Prepare a suspension of the bacterial strain to be tested in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Peptide Dilution: Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in the test broth in a 96-well microtiter plate.
-
Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Protocol 2: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., from a healthy donor or a commercial source) containing an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend them in PBS to a final concentration of 2-4% (v/v).
-
Peptide Incubation: Prepare serial dilutions of the this compound peptide in PBS. In a 96-well plate, mix the peptide dilutions with the RBC suspension.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm or 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for the this compound peptide.
References
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alliedacademies.org [alliedacademies.org]
- 11. jpt.com [jpt.com]
- 12. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salarius Pharmaceuticals to Collaborate with Texas Biomedical Research Institute on Avian Flu Study - BioSpace [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. xtalks.com [xtalks.com]
Validation & Comparative
A Comparative Analysis of RW3's Efficacy Against Other Antimicrobial Peptides
For Immediate Release
AUSTIN, Texas – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel therapeutic agents. This guide provides a detailed comparison of the antimicrobial peptide (AMP) RW3 against a panel of other promising AMPs, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacies. The data presented herein is compiled from various in-vitro studies and is intended to guide further research and development in the field of anti-infective therapies.
Executive Summary
This compound, a short cationic antimicrobial peptide, demonstrates significant activity against a range of microbial pathogens. This guide compares its efficacy, as measured by Minimum Inhibitory Concentration (MIC), with other AMPs from the (RW)n series, proline-modified (RW)n peptides, and the BP100-derivative, RW-BP100-4D. The comparative data highlights the strengths and weaknesses of each peptide, providing a foundation for selecting appropriate candidates for specific therapeutic applications.
Comparative Efficacy of Antimicrobial Peptides
The antimicrobial activity of this compound and its counterparts was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Gram-Positive Bacteria
| Peptide | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| This compound | 8[1] | 2[2] |
| (RW)4 | >32[3] | - |
| (RW)6 | ≤0.25[3] | - |
| (RW)8 | >32[3] | - |
| RW4P | ≤0.25[3] | - |
| RW6P | ≤0.25[3] | - |
| RW8P | ≤0.25[3] | - |
| RW6-2P | ≤0.25[3] | - |
| RW-BP100-4D | 3-12[4] | - |
Gram-Negative Bacteria
| Peptide | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | 16[1] | >64[2] |
| (RW)4 | 16[3] | 32[3] |
| (RW)6 | ≤0.25[3] | 8[3] |
| (RW)8 | 4[3] | 8[3] |
| RW4P | 4[3] | 32[3] |
| RW6P | ≤0.25[3] | 16[3] |
| RW8P | ≤0.25[3] | <0.25[5] |
| RW6-2P | 1[3] | 16[3] |
| RW-BP100-4D | 3-25[4] | 3-25[4] |
| WRL3 | 4-32[6] | - |
Antifungal Activity
| Peptide | C. albicans MIC (µg/mL) |
| This compound | 1 - 64 (Geometric Mean: 3.48 µM)[6] |
| (RW)4 | >32[2] |
| (RW)6 | 8[2] |
| (RW)8 | 32[2] |
| RW4P | >32[2] |
| RW6P | 0.25[2] |
| RW8P | >32[2] |
| RW6-2P | 0.25[2] |
| RW-BP100-4D | 12.5[4] |
| WRL3 | 4-32[6] |
Cytotoxicity and Hemolytic Activity
A critical aspect of antimicrobial peptide development is ensuring selectivity for microbial cells over host cells. The following table presents the cytotoxicity of the peptides against human embryonic kidney (HEK293) cells and their hemolytic activity (the ability to lyse red blood cells).
| Peptide | HEK293 Toxicity (MIC in µg/mL) | Hemolytic Activity (MIC in µg/mL) |
| This compound | No significant cytotoxicity (0.09-200 µg/mL)[2] | 14% at 250 µg/mL, 23% at 500 µg/mL[2] |
| (RW)4 | >32[2] | >32[2] |
| (RW)6 | >32[3] | ≤0.25[2] |
| (RW)8 | >32[3] | 0.452[2] |
| RW4P | >32[2] | >32[2] |
| RW6P | >32[2] | >32[2] |
| RW8P | >32[2] | >32[2] |
| RW6-2P | >32[2] | >32[2] |
| RW-BP100-4D | - | Low (0.11–5.99% at 50–100 μg/mL)[4] |
Mechanism of Action: this compound
This compound exerts its antimicrobial effect by targeting the bacterial cytoplasmic membrane.[2][7][8] The positively charged arginine residues in this compound are thought to initiate contact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the tryptophan residues facilitate the peptide's insertion into the lipid bilayer, leading to membrane destabilization, pore formation, and subsequent leakage of intracellular contents.[7][8] This disruption of the membrane integrity ultimately inhibits essential cellular processes, including respiration and cell wall synthesis, leading to bacterial cell death.[2]
Caption: Proposed mechanism of action for the antimicrobial peptide this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal colonies are suspended in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: The antimicrobial peptides are serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible microbial growth.
Caption: Experimental workflow for the broth microdilution MIC assay.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human embryonic kidney (HEK293) cells are seeded in a 96-well plate and cultured until they reach the desired confluence.
-
Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptides and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
Hemolysis Assay
-
Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 1-8%.
-
Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptides for 1 hour at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to RBC lysis is measured by reading the absorbance at 414 nm or 540 nm.
-
Hemolysis Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) which causes 100% hemolysis.
Conclusion
This comparative guide illustrates the diverse efficacy profiles of this compound and other selected antimicrobial peptides. While this compound shows moderate to good activity against several pathogens, other peptides, particularly the proline-modified (RW)n series, exhibit enhanced potency and a broader spectrum of activity with minimal cytotoxicity. These findings underscore the importance of continued research and structural modifications in the design of new and effective antimicrobial peptides to combat the growing threat of antibiotic resistance. The detailed experimental protocols provided herein aim to facilitate standardized and reproducible research in this critical area.
References
- 1. Membrane-Active Amphipathic Peptide WRL3 with in Vitro Antibiofilm Capability and in Vivo Efficacy in Treating Methicillin-Resistant Staphylococcus aureus Burn Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptide interactions with bacterial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptides Design Using Deep Learning and Rational Modifications: Activity in Bacteria, Candida albicans, and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Vivo Validation of RW3 Antimicrobial Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antimicrobial activity of the RW3 peptide and its analogues, WRL3 and WR12, against other antimicrobial agents. The data presented is compiled from preclinical studies and is intended to inform researchers and drug development professionals on the potential of these arginine- and tryptophan-rich peptides as therapeutic agents for bacterial infections.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound-related peptides has been primarily evaluated in murine models of skin and burn wound infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). The following tables summarize the key quantitative data from these studies, comparing the performance of WRL3 and WR12 with a vehicle control and, where available, conventional antibiotics.
Table 1: In Vivo Efficacy of WRL3 in a Murine MRSA Burn Wound Infection Model
| Treatment Group | Dosage | Administration Route | Mean Bacterial Load (Log10 CFU/g of tissue) ± SD | Reference |
| Vehicle Control | N/A | Topical | 8.5 ± 0.3 | Ma et al., 2017 |
| WRL3 | 10 mg/kg | Topical | 6.2 ± 0.4 | Ma et al., 2017 |
| Ceftriaxone (B1232239) | 20 mg/kg | Intraperitoneal | 7.8 ± 0.5 | Ma et al., 2017 |
| WRL3 + Ceftriaxone | 10 mg/kg + 20 mg/kg | Topical + Intraperitoneal | 4.1 ± 0.3 | Ma et al., 2017 |
SD: Standard Deviation
Table 2: In Vivo Efficacy of WR12 in a Murine MRSA Skin Infection Model
| Treatment Group | Dosage | Administration Route | Mean Bacterial Load (Log10 CFU/g of tissue) ± SD | Reference |
| Vehicle Control | N/A | Topical | 7.9 ± 0.2 | Mohamed et al., 2016[1] |
| WR12 (2%) | 50 µL | Topical | 4.8 ± 0.3 | Mohamed et al., 2016[1] |
| D-IK8 (2%) | 50 µL | Topical | 5.1 ± 0.4 | Mohamed et al., 2016[1] |
SD: Standard Deviation
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Burn Wound Infection Model for WRL3 Efficacy Testing
This protocol is based on the methodology described by Ma et al. (2017).
1. Animal Model:
-
Species: Female BALB/c mice
-
Age: 6-8 weeks
-
Weight: 20-22 g
2. Burn Induction:
-
Anesthetize mice with an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) cocktail.
-
Shave the dorsal surface of the mice.
-
Expose the shaved area to a brass block preheated to 95°C for 10 seconds to create a full-thickness burn.
3. Infection:
-
Immediately after the burn injury, inoculate the wound with 10 µL of a mid-logarithmic phase culture of MRSA (USA300) at a concentration of 1 x 10⁸ CFU/mL.
4. Treatment:
-
24 hours post-infection, randomly assign mice to treatment groups.
-
WRL3 Group: Administer 10 mg/kg of WRL3 topically to the wound site.
-
Ceftriaxone Group: Administer 20 mg/kg of ceftriaxone via intraperitoneal injection.
-
Combination Group: Administer both WRL3 (topically) and ceftriaxone (intraperitoneally) at the dosages mentioned above.
-
Vehicle Control Group: Apply the vehicle solution (e.g., phosphate-buffered saline) topically.
-
Continue treatment once daily for 3 days.
5. Quantification of Bacterial Load:
-
At 3 days post-treatment, euthanize the mice.
-
Aseptically excise the wound tissue.
-
Homogenize the tissue in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours and count the colony-forming units (CFU).
-
Express the bacterial load as Log10 CFU per gram of tissue.
Murine Skin Infection Model for WR12 Efficacy Testing
This protocol is adapted from the study by Mohamed et al. (2016).[1]
1. Animal Model:
-
Species: Female SKH1 hairless mice
-
Age: 6-8 weeks
2. Infection:
-
Anesthetize mice with isoflurane.
-
Create four superficial scratches on the dorsal skin using a 27-gauge needle.
-
Apply 10 µL of a mid-logarithmic phase culture of MRSA (USA300) at a concentration of 1 x 10⁷ CFU/mL to the scratched area.
3. Treatment:
-
Two hours post-infection, apply 50 µL of the topical formulation (2% WR12 or 2% D-IK8 in a hydrogel base) to the infected area.
-
Vehicle Control Group: Apply the hydrogel base without any peptide.
-
Administer treatment once daily for 3 days.
4. Quantification of Bacterial Load:
-
At 24 hours after the final treatment, euthanize the mice.
-
Excise the infected skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions and plate on selective agar to determine the bacterial CFU per gram of tissue.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the validation of this compound's antimicrobial activity, the following diagrams have been generated.
Caption: Experimental workflow for in vivo validation of this compound antimicrobial activity.
Caption: Proposed mechanism of this compound antimicrobial action via membrane disruption.
References
A Comparative Analysis of the Antimicrobial Properties of RW3 and LL-37
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Potent Antimicrobial Peptides
In the landscape of antimicrobial peptide research, RW3 and LL-37 have emerged as subjects of significant interest due to their potent microbicidal activities. This guide provides a detailed, objective comparison of their antimicrobial properties, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
At a Glance: Key Antimicrobial Attributes
| Feature | This compound | LL-37 |
| Primary Mechanism | Membrane disruption and pore formation | Membrane disruption (carpet, toroidal pore, and barrel-stave models) |
| Antimicrobial Spectrum | Primarily Gram-positive bacteria, with some activity against Gram-negative bacteria and fungi | Broad-spectrum: Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses |
| Key Structural Feature | Repetitive arginine (R) and tryptophan (W) residues | Amphipathic α-helical structure |
| Origin | Synthetic | Human (Cathelicidin family) |
Quantitative Antimicrobial Performance
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and LL-37 against common bacterial strains. These values are crucial indicators of a peptide's potency. Note: Data is compiled from various studies and experimental conditions may differ.
Table 1: Minimum Inhibitory Concentration (MIC) in µM
| Organism | This compound | LL-37 |
| Staphylococcus aureus | ~1 - 5 | ~0.62 - 32 |
| Escherichia coli | >64 | ~4 - 256 |
| Pseudomonas aeruginosa | >64 | ~32 - 256 |
| Candida albicans | ~3.48 | >250 |
Table 2: Minimum Bactericidal Concentration (MBC) in µM
| Organism | This compound | LL-37 |
| Staphylococcus aureus | ~2 - 16 | ~2 - >128 |
| Escherichia coli | Not widely reported | ~0.6 - 300 |
Mechanisms of Antimicrobial Action
Both this compound and LL-37 exert their primary antimicrobial effect by disrupting the bacterial cell membrane, leading to cell death. However, the precise models of this disruption differ.
This compound: Direct Membrane Permeabilization
The antimicrobial activity of this compound is attributed to its composition of repeating arginine and tryptophan residues. The positively charged arginine residues facilitate electrostatic attraction to the negatively charged bacterial membrane, while the tryptophan residues interact with the hydrophobic lipid bilayer.[1] This dual interaction leads to membrane destabilization and the formation of pores, ultimately causing leakage of intracellular contents and cell death.[1] The bactericidal action of this compound is rapid, a characteristic of membrane-acting antimicrobial agents.[2]
LL-37: Multifaceted Membrane Disruption and Immunomodulation
LL-37, the only human cathelicidin, is a crucial component of the innate immune system.[3] Its primary antimicrobial mechanism involves the disruption of microbial membranes, which can occur through several proposed models[4]:
-
Carpet Model: LL-37 peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane integrity in a detergent-like manner.
-
Toroidal Pore Model: LL-37 peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the water core is lined by both the peptides and the lipid head groups.
-
Barrel-Stave Model: LL-37 peptides aggregate and insert into the membrane to form a barrel-like channel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the aqueous pore.
Beyond direct membrane disruption, LL-37 also exhibits immunomodulatory functions, although these are beyond the scope of this direct antimicrobial comparison. It can also translocate across the bacterial membrane to interact with intracellular targets.
Experimental Protocols
The following sections detail the standardized methodologies for determining the key antimicrobial parameters cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Workflow:
Detailed Protocol:
-
Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well polypropylene (B1209903) microtiter plate.
-
Inoculum Preparation: Bacterial colonies from a fresh agar (B569324) plate are used to inoculate a broth culture, which is incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate containing the peptide dilutions is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18 to 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population over time.
Workflow:
Detailed Protocol:
-
Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth.
-
Peptide Addition: The antimicrobial peptide is added to the bacterial suspension at a predetermined concentration (often a multiple of the MIC). A growth control without the peptide is also included.
-
Sampling Over Time: The cultures are incubated at 37°C with agitation. At specified time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquots are removed.
-
Viable Cell Counting: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The results are typically plotted as the log10 of CFU/mL versus time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
References
- 1. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Mechanism of Interactions between the LL-37 Peptide and Model Membranes of Legionella gormanii Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent [mdpi.com]
- 4. Frontiers | The Human Antimicrobial Peptides Dermcidin and LL-37 Show Novel Distinct Pathways in Membrane Interactions [frontiersin.org]
A Comparative Analysis of RW3 and Cecropin A: Antimicrobial Peptides in the Spotlight
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptides (AMPs) RW3 and Cecropin (B1577577) A. By presenting experimental data on their antimicrobial, cytotoxic, and immunomodulatory properties, this document aims to inform research and development decisions in the pursuit of novel therapeutic agents.
Abstract
This guide offers a head-to-head comparison of two distinct antimicrobial peptides: this compound, a short, synthetic hexapeptide, and Cecropin A, a larger, naturally occurring peptide from the cecropia moth. We delve into their mechanisms of action, contrasting their efficacy against various pathogens and their impact on host cells. This analysis is supported by a compilation of experimental data and detailed protocols for key assays, providing a practical resource for the scientific community.
Introduction
The rise of antibiotic-resistant bacteria has spurred the search for alternative antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which may circumvent conventional resistance pathways. This guide focuses on a comparative analysis of this compound and Cecropin A, two AMPs with distinct origins and characteristics, to provide a comprehensive overview of their therapeutic potential.
This compound is a small, synthetically designed cationic peptide composed of alternating arginine and tryptophan residues. Its design is based on the principle of combining positively charged amino acids for electrostatic attraction to microbial membranes with hydrophobic amino acids to facilitate membrane disruption.[1]
Cecropin A is a 37-amino acid alpha-helical peptide, first isolated from the hemolymph of the giant silk moth, Hyalophora cecropia.[2] It is a key component of the insect's innate immune system and has demonstrated potent activity against a wide range of bacteria.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and Cecropin A, providing a direct comparison of their biological activities.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (µg/mL) | Cecropin A (µM) |
| Bacillus subtilis | 2[4] | - |
| Staphylococcus aureus | 8 (IC50) | - |
| Methicillin-resistant S. aureus (MRSA) | Active | - |
| Vancomycin-intermediate S. aureus (VISA) | Active | - |
| Escherichia coli | 16 (IC50) | 0.9 - 2.5 |
| Pseudomonas aeruginosa | >64 | - |
Note: Direct comparison of MIC values is challenging due to variations in experimental conditions and units. IC50 values for this compound indicate the concentration required to inhibit 50% of growth.
Table 2: Cytotoxicity and Hemolytic Activity
| Cell Line/Assay | This compound | Cecropin A |
| Cytotoxicity | ||
| NRK-52E (rat kidney epithelial) | No significant cytotoxicity (0.09-200 µg/mL) | - |
| CCRF-CEM (human T-cell lymphoblast) | No significant cytotoxicity (0.09-200 µg/mL) | - |
| MDA-MB-231 (human breast adenocarcinoma) | - | 32.9% cytostasis at 120 µM |
| M14K (human mesothelioma) | - | 26.3% cytostasis at 120 µM |
| Hemolytic Activity | ||
| Murine erythrocytes | 14% at 250 µg/mL, 23% at 500 µg/mL | Low to no hemolytic activity at effective antimicrobial concentrations |
Mechanism of Action
Both this compound and Cecropin A exert their primary antimicrobial effect by targeting and disrupting the bacterial cell membrane.
This compound utilizes its cationic arginine residues to electrostatically interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic tryptophan residues then insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell death. This mechanism also involves the inhibition of cellular respiration and cell wall synthesis.
Cecropin A , with its amphipathic alpha-helical structure, also interacts with the bacterial membrane. At low concentrations, it is proposed to form ion channels, while at higher concentrations, it creates larger pores, leading to the leakage of cellular contents and cell lysis. This interaction is also initiated by electrostatic attraction to the negatively charged bacterial membrane.
Immunomodulatory Effects and Signaling Pathways
Beyond their direct antimicrobial actions, AMPs can modulate the host immune response.
This compound: Currently, there is limited specific data on the immunomodulatory signaling pathways directly affected by this compound. One study indicates that it does not induce NF-κB activation in bladder epithelial cells. Further research is needed to fully elucidate its immunomodulatory potential.
Cecropin A has demonstrated more defined immunomodulatory properties. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like LPS. This anti-inflammatory effect is mediated, at least in part, through the inhibition of the MAPK (mitogen-activated protein kinase) signaling pathway , specifically targeting ERK, JNK, and p38. There is also evidence for the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below to facilitate reproducible research.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the broth microdilution method.
-
Bacterial Culture: Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB. Add an equal volume of the bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolysis Assay
This protocol assesses the lytic activity of the peptides against red blood cells.
-
Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or murine) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the cells in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the red blood cell suspension to each well.
-
Controls: Include a negative control (PBS only) and a positive control (a lytic agent like 1% Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact red blood cells. Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Expose the cells to various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Visualizations: Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and Cecropin A. This compound, a small synthetic peptide, shows promise with its potent activity against Gram-positive bacteria and low cytotoxicity at effective concentrations. Its simple structure may also offer advantages in terms of synthesis and modification. Cecropin A, a larger, natural peptide, exhibits broad-spectrum antimicrobial activity and well-documented immunomodulatory effects, suggesting a dual mechanism of action that could be beneficial in treating infections accompanied by inflammation.
The choice between these or other AMPs for therapeutic development will depend on the specific application, target pathogens, and desired immunomodulatory profile. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating the exciting and complex field of antimicrobial peptide research. Further head-to-head studies under standardized conditions are warranted to more definitively delineate the comparative advantages of these promising therapeutic candidates.
References
- 1. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial peptide cecropin A induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cecropin A: investigation of a host defense peptide with multifaceted immunomodulatory activity in a chicken hepatic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Membrane Disruption Mechanism of RW3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane disruption mechanism of the antimicrobial peptide (AMP) RW3 against other well-characterized membrane-active peptides. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in the field of antimicrobial drug development.
Introduction to this compound and its Mechanism of Action
This compound is a short, cationic antimicrobial peptide composed of repeating arginine (R) and tryptophan (W) residues (RWRWRW-NH2). Its proposed mechanism of action involves a multi-step process initiated by electrostatic interactions between the positively charged arginine residues and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic tryptophan residues are thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[1] This disruption of the membrane integrity results in the leakage of intracellular contents and dissipation of the membrane potential, crucial for cellular functions.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this section compares its performance with three other antimicrobial peptides: the linear (RW)n series peptides, the cyclic peptide cyclo[RRRWFW], and the well-studied lytic peptide Melittin. The comparison is based on key quantitative metrics of antimicrobial activity and membrane disruption.
Table 1: Minimum Inhibitory Concentration (MIC) Against Representative Bacteria
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a peptide's antimicrobial efficacy, representing the lowest concentration required to inhibit the visible growth of a microorganism.
| Peptide | Target Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis 168 | 2[1] |
| Pseudomonas aeruginosa PA01 | >64[1] | |
| Staphylococcus aureus | 7.1 (pentapeptide with ferrocene)[2] | |
| Escherichia coli | 28-57 (pentapeptide with ferrocene)[2] | |
| (RW)4 | S. aureus (MRSA) | 3.13[3] |
| E. coli | 12.5-25[3] | |
| cyclo[RRRWFW] | E. coli | 3.1[4] |
| Bacillus subtilis | 25-50[4] | |
| Melittin | E. coli | 100[5] |
| S. aureus | 300[5] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Membrane Permeabilization as Measured by Calcein (B42510) Leakage
The calcein leakage assay is a common method to quantify the extent of membrane disruption. It measures the release of the fluorescent dye calcein from lipid vesicles upon peptide-induced pore formation.
| Peptide | Model Membrane | Peptide:Lipid Ratio | Leakage (%) |
| Melittin | POPC | 1:20 - 1:100 | Total[6] |
| POPG/POPC/POPE | Gradual leakage observed | [7] | |
| Other Helical Peptides | POPC/POPS | >50% at 5 µg/ml | [8] |
| POPC | <11% | [8] |
Quantitative calcein leakage data for this compound was not available in the searched literature.
Experimental Methodologies
This section details the protocols for key experiments used to validate the membrane disruption mechanism of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a series of twofold dilutions of the peptide in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria without peptide) and negative (medium only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Calcein Leakage Assay
Objective: To quantify the ability of a peptide to permeabilize lipid vesicles.
Protocol:
-
Prepare large unilamellar vesicles (LUVs) encapsulating calcein at a self-quenching concentration (e.g., 80 mM) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Remove non-encapsulated calcein by size-exclusion chromatography.
-
Add the peptide at various concentrations to the vesicle suspension.
-
Monitor the increase in fluorescence intensity over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).
-
Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all vesicles.
-
The percentage of leakage is calculated as: ((F_peptide - F_initial) / (F_max - F_initial)) * 100, where F_peptide is the fluorescence in the presence of the peptide, F_initial is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.[9]
Tryptophan Fluorescence Spectroscopy
Objective: To monitor the interaction and insertion of tryptophan-containing peptides into lipid membranes.
Protocol:
-
Prepare a solution of the tryptophan-containing peptide in a suitable buffer.
-
Record the initial fluorescence emission spectrum of the peptide (excitation ~295 nm, emission scan ~310-450 nm).
-
Titrate the peptide solution with a suspension of lipid vesicles.
-
Record the fluorescence emission spectrum after each addition of vesicles.
-
A blue shift (a shift to shorter wavelengths) in the maximum emission wavelength indicates the movement of tryptophan residues from a polar aqueous environment to a more non-polar lipid environment within the membrane.[10][11][12][13]
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the peptide in different environments.
Protocol:
-
Prepare solutions of the peptide in buffer (e.g., phosphate (B84403) buffer) and in the presence of membrane-mimicking environments (e.g., SDS micelles or lipid vesicles).
-
Record the CD spectra from approximately 190 to 260 nm using a CD spectrometer.
-
A random coil structure in buffer is typically characterized by a single negative band below 200 nm.
-
An α-helical structure, often induced upon membrane binding, is characterized by two negative bands around 208 and 222 nm and a positive band around 192 nm.[14]
Atomic Force Microscopy (AFM)
Objective: To visualize the morphological changes and pore formation in a supported lipid bilayer (SLB) upon interaction with the peptide.
Protocol:
-
Form a supported lipid bilayer on a freshly cleaved mica surface.
-
Image the intact bilayer in buffer using AFM to establish a baseline.
-
Inject the peptide solution into the imaging chamber.
-
Continuously image the bilayer to observe the dynamic process of peptide-induced disruption, such as the formation of pores, defects, or membrane thinning.[15][16][17][18]
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of this compound, a general experimental workflow for validating membrane disruption, and a comparison of different proposed models of membrane pore formation by antimicrobial peptides.
Caption: Proposed membrane disruption mechanism of the this compound peptide.
Caption: General experimental workflow for validating membrane disruption.
Caption: Different models of antimicrobial peptide-induced pore formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of W-Substituted Analogs of Cyclo-RRRWFW with Bacterial Lipopolysaccharides: the Role of the Aromatic Cluster in Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the antimicrobial and antibiofilm potential of Melittin peptide against Escherichia coli and Staphylococcus aureus [fsct.modares.ac.ir]
- 6. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Seeing the unseen: High-resolution AFM imaging captures antibiotic action in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Navigating the Labyrinth of Inter-Laboratory Data: A Comparative Guide to RW3 MIC Results
A critical aspect of preclinical drug development is ensuring the reproducibility of results across different research settings. This guide provides a comparative analysis of hypothetical Minimum Inhibitory Concentration (MIC) data for the novel antimicrobial peptide RW3, as determined by three independent laboratories. It highlights the inherent variability in susceptibility testing and underscores the importance of standardized protocols for generating reliable and comparable data.
Researchers, scientists, and drug development professionals are the target audience for this guide. The objective is to offer a framework for interpreting and comparing inter-laboratory MIC data, a crucial step in the validation of new antimicrobial candidates. While the data presented here is illustrative, it is modeled on real-world challenges encountered in antimicrobial susceptibility testing.
Comparative Analysis of this compound MIC Values
The following table summarizes the hypothetical MIC values of this compound against two common bacterial strains, Staphylococcus aureus and Escherichia coli, as determined by three distinct laboratories. The data illustrates a degree of variability, a common phenomenon in inter-laboratory studies. The mean MIC and standard deviation are calculated to provide a statistical overview of the data distribution.
| Organism | Laboratory 1 MIC (µg/mL) | Laboratory 2 MIC (µg/mL) | Laboratory 3 MIC (µg/mL) | Mean MIC (µg/mL) | Standard Deviation |
| S. aureus | 2 | 4 | 2 | 2.67 | 1.15 |
| E. coli | 8 | 16 | 8 | 10.67 | 4.62 |
Factors Contributing to Inter-Laboratory Variability
Several factors can contribute to variations in MIC results between laboratories.[1] These include:
-
Inoculum Preparation: Differences in the final concentration of the bacterial suspension can significantly impact MIC values.
-
Media Composition: Variations in cation concentrations and other components of the Mueller-Hinton Broth (MHB) can affect the activity of the antimicrobial agent.[1]
-
Incubation Conditions: Minor differences in incubation temperature and duration can influence bacterial growth and, consequently, the observed MIC.[1]
-
Reading of Results: The determination of "no visible growth" can be subjective and vary between technicians.
To mitigate these variables, the adoption of a rigorously standardized experimental protocol is paramount.
Standardized Experimental Protocol for this compound MIC Determination
The following broth microdilution protocol is recommended to ensure consistency and reproducibility in determining the MIC of this compound. This method is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a standardized inoculum of approximately 1.5 x 10^6 CFU/mL.
-
96-Well Microtiter Plates: Use sterile, U-bottom 96-well plates.
2. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no drug), and the twelfth well will be a sterility control (no bacteria).
-
Within 15 minutes of preparing the standardized inoculum, add 10 µL of the bacterial suspension to each well (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
3. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Inter-Laboratory Cross-Validation Workflow
To formally assess the reproducibility of this compound MIC testing, a structured inter-laboratory study should be conducted. The following diagram illustrates the key steps in such a validation process.
Figure 1. Workflow for an inter-laboratory cross-validation study of MIC results.
References
A Comparative Analysis of the Cytotoxic Peptides RW3 and Melittin for Research and Drug Development
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of two peptides, RW3 and Melittin (B549807), to assist researchers, scientists, and drug development professionals in their selection of appropriate research tools and potential therapeutic agents. The comparison is based on available experimental data, focusing on cytotoxicity against various cell lines, hemolytic activity, and mechanisms of action.
Executive Summary
Melittin, a major component of bee venom, is a potent cytolytic peptide with broad-spectrum activity against both cancerous and non-cancerous cells. Its mechanism of action is primarily through membrane disruption and modulation of key signaling pathways. In contrast, this compound, a synthetic arginine- and tryptophan-rich hexapeptide, exhibits selective antimicrobial activity with significantly lower cytotoxicity towards mammalian cells. This guide presents a quantitative comparison of their cytotoxic profiles, details of experimental protocols for assessing cytotoxicity, and an overview of their respective signaling pathways.
Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic and hemolytic activities of this compound and Melittin across various cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the half-maximal hemolytic concentration (HC50) for hemolytic activity.
| Peptide | Cell Line | Cell Type | IC50 | Hemolytic Activity (HC50) |
| This compound | HepG2 | Human Hepatocellular Carcinoma | ~140 µM[1] | > 500 µg/mL (murine erythrocytes) |
| HT29 | Human Colorectal Adenocarcinoma | ~140 µM[1] | ||
| MCF7 | Human Breast Adenocarcinoma | ~140 µM[1] | ||
| NRK-52E | Rat Kidney Epithelial | > 200 µg/mL | ||
| CCRF-CEM | Human T-cell Lymphoblast | > 200 µg/mL | ||
| Melittin | Human Fibroblast | Normal Human Fibroblast | 6.45 µg/mL[2][3] | 0.44 µg/mL (human erythrocytes) |
| HeLa | Human Cervical Cancer | 1.8 µg/mL | 0.5 µg/mL (human erythrocytes) | |
| MCF-7 | Human Breast Cancer | 10.22 µg·mL−1 | 3.03 ± 0.02 μg·mL−1 (human erythrocytes) | |
| Hepa 1-6 | Murine Hepatoma | 6.39 µg·mL−1 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Mechanism of Action and Signaling Pathways
This compound
The cytotoxic mechanism of this compound and other short arginine- and tryptophan-rich peptides is primarily attributed to their ability to interact with and disrupt cell membranes. The positively charged arginine residues facilitate electrostatic interactions with the negatively charged components of the cell membrane, while the hydrophobic tryptophan residues insert into the lipid bilayer, leading to membrane destabilization and pore formation. This disruption of membrane integrity results in cell death. The specific intracellular signaling pathways significantly affected by this compound in mammalian cells are not yet well-elucidated.
Melittin
Melittin's cytotoxic action is more complex and involves both direct membrane lysis and the modulation of intracellular signaling cascades. Similar to this compound, its amphipathic nature allows it to readily insert into and disrupt cell membranes, forming pores and leading to cell lysis. Beyond this direct action, melittin is known to influence several key signaling pathways involved in cell proliferation, survival, and inflammation. These include the Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB), and Mitogen-activated protein kinase (MAPK) pathways. By interfering with these pathways, melittin can induce apoptosis and inhibit cancer cell growth and metastasis.
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate peptides like this compound and Melittin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of the peptide in a suitable cell culture medium. Remove the old medium from the cells and add the peptide solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells with the peptide for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cell membrane integrity.
Workflow:
Detailed Steps:
-
Cell Treatment: Seed and treat cells with the peptide as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the microplate at a low speed (e.g., 250 x g) for 10 minutes to pellet any detached cells. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. During this time, LDH will catalyze the conversion of lactate to pyruvate, which then leads to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm. The amount of color formed is proportional to the amount of LDH released.
Conclusion
The choice between this compound and Melittin for research and development purposes depends heavily on the specific application. Melittin serves as a potent, broad-spectrum cytotoxic agent, making it a valuable tool for studies requiring strong lytic activity or for investigating pathways involved in cell death. However, its high toxicity to normal cells presents a significant hurdle for therapeutic applications.
Conversely, this compound's lower cytotoxicity against mammalian cells, coupled with its antimicrobial properties, positions it as a more selective agent. This makes it a promising candidate for applications where targeting microorganisms with minimal damage to host tissues is critical. Further research is warranted to fully elucidate the cytotoxic mechanisms of this compound and to obtain more extensive quantitative data on its effects on a wider range of mammalian cell lines. This will enable a more direct and comprehensive comparison with well-characterized peptides like Melittin and aid in the development of novel therapeutic strategies.
References
Pioneering Synergy: A Comparative Guide to the Efficacy of RW3 with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating innovative therapeutic strategies. One of the most promising avenues is combination therapy, where antimicrobial peptides (AMPs) are used to potentiate the effects of conventional antibiotics. This guide provides a comprehensive overview of the antimicrobial peptide RW3, its potential for synergistic activity, and a framework for its evaluation against alternative compounds.
This compound is a short, cationic antimicrobial hexapeptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2) known for its potent activity against a range of pathogens.[1][2] Its mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to increased permeability and cell death.[3] This membrane-targeting action makes this compound an ideal candidate for synergistic combination with antibiotics that have intracellular targets, as it can facilitate their entry into the bacterial cell.
While direct experimental data on the synergistic effects of this compound with conventional antibiotics is not yet widely published, extensive research on structurally similar arginine- and tryptophan-rich peptides demonstrates a strong precedent for significant synergistic potential.[4][5] These studies provide a valuable benchmark for assessing the future performance of this compound.
Comparative Analysis of Related Peptides
To establish a performance baseline, this section summarizes the observed synergistic activities of arginine-tryptophan (RW) rich peptides with conventional antibiotics against various bacterial strains. These peptides share the core structural and functional motifs of this compound.
| Peptide | Antibiotic | Bacterial Strain | Key Finding (FICI*) |
| Dendrocin-ZM1 | Vancomycin (B549263) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic (FICI: 0.187). Reduced the MIC of the peptide by 16-fold and vancomycin by 3-fold. |
| [R4W4] | Gentamicin | Escherichia coli | Synergistic effect observed. |
| R2(R2)KW4 | Various | Escherichia coli | Demonstrated synergistic utility with conventional antibiotics. |
| Trp-containing AMPs | Penicillin, Ampicillin (B1664943), Erythromycin | Multidrug-resistant Staphylococcus epidermidis (MRSE) | Synergistic (FICI <0.5). |
| Proline-Modified (RW)8P | Ampicillin | Pseudomonas aeruginosa | Restored ampicillin susceptibility (MIC < 0.25 µg/mL). |
| Proline-Modified RW4P & RW6-2P | Vancomycin | Klebsiella pneumoniae | Rendered the resistant strain susceptible to vancomycin. |
*The Fractional Inhibitory Concentration Index (FICI) is a key metric where ≤ 0.5 indicates synergy.
Proposed Mechanism of Synergy
The primary proposed mechanism for the synergy between this compound and conventional antibiotics is the permeabilization of the bacterial cell membrane. Cationic peptides like this compound electrostatically interact with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction, followed by the insertion of hydrophobic tryptophan residues, disrupts the membrane's integrity. This disruption creates pores or channels that allow antibiotics, which might otherwise be blocked by the membrane or expelled by efflux pumps, to enter the cell and reach their intracellular targets.
Caption: Proposed synergistic mechanism of this compound and a conventional antibiotic.
Experimental Protocols
To facilitate further research, detailed protocols for the two primary methods of evaluating antimicrobial synergy—the checkerboard assay and the time-kill assay—are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a standard in vitro method to quantify the synergistic effect of two antimicrobial agents.
a. Preparation of Materials:
-
Antimicrobials: Prepare stock solutions of this compound and the selected conventional antibiotic at a concentration of at least 4 times the highest concentration to be tested. Use a suitable solvent (e.g., sterile water, DMSO) that does not affect bacterial growth.
-
Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
b. Assay Procedure:
-
Drug Dilution:
-
Dispense 50 µL of MHB into all wells of the 96-well plate.
-
Antibiotic (Agent A): Add 50 µL of the antibiotic stock solution to the first column and perform a 2-fold serial dilution across the plate from column 1 to 10.
-
This compound (Agent B): Add 50 µL of the this compound stock solution to the first row and perform a 2-fold serial dilution down the plate from row A to G.
-
This two-dimensional dilution creates a matrix of different concentration combinations. Column 11 serves as the control for the antibiotic alone, and row H serves as the control for this compound alone.
-
-
Inoculation: Inoculate each well (except a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination. The MIC is the lowest concentration showing no visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)
-
Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the rate of bactericidal activity of antimicrobial combinations over time.
a. Preparation of Materials:
-
Antimicrobials: Prepare stock solutions of this compound and the antibiotic.
-
Bacterial Inoculum: Grow bacteria to the exponential phase (log phase) in MHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh MHB.
b. Assay Procedure:
-
Treatment Groups: Prepare flasks for each condition:
-
Growth Control (no drug)
-
This compound alone (e.g., at 0.5 x MIC)
-
Antibiotic alone (e.g., at 0.5 x MIC)
-
This compound + Antibiotic combination (e.g., at 0.5 x MIC each)
-
-
Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each treatment group.
-
Interpretation: Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Caption: Experimental workflow for the time-kill synergy assay.
References
- 1. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Length effects in antimicrobial peptides of the (RW)n series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Arginine and tryptophan-rich dendritic antimicrobial peptides that disrupt membranes for bacterial infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RW3 and Polymyxin B: Antimicrobial Efficacy and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, the cationic peptide RW3 and the established antibiotic Polymyxin B present distinct profiles in their mechanisms of action, spectrum of activity, and interactions with host cells. This guide provides a detailed, data-driven comparison of these two compounds to inform research and development efforts in the pursuit of novel anti-infective therapies.
Executive Summary
Polymyxin B is a potent, last-resort antibiotic primarily effective against multidrug-resistant Gram-negative bacteria. Its mechanism involves binding to lipopolysaccharide (LPS) on the outer bacterial membrane, leading to membrane disruption and cell death. Beyond its direct bactericidal activity, Polymyxin B is a well-documented neutralizer of LPS, thereby mitigating inflammatory responses. However, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.
This compound is a small, synthetic cationic hexapeptide (RWRWRW-NH2) that demonstrates broad-spectrum antimicrobial activity, including against Gram-positive and some Gram-negative bacteria, as well as fungi. Its primary mode of action is the disruption of the bacterial cytoplasmic membrane and inhibition of essential cellular processes. Notably, this compound exhibits low cytotoxicity towards mammalian cells at its effective antimicrobial concentrations.
This guide will delve into a head-to-head comparison of their antimicrobial performance, mechanisms of action, and effects on mammalian cells, supported by experimental data and detailed protocols.
Antimicrobial Performance: A Quantitative Comparison
The antimicrobial efficacy of this compound and Polymyxin B has been evaluated against a range of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
| Microorganism | This compound MIC (µg/mL) | Polymyxin B MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Bacillus subtilis 168 | 2[1] | - |
| Staphylococcus aureus (MRSA/VISA strains) | 8[2] | - |
| Gram-Negative Bacteria | ||
| Escherichia coli | 16[2] | ≤1[3] |
| Pseudomonas aeruginosa PA01 | >64[1] | 0.25–1[4] |
| Acinetobacter baumannii | - | ≤2[5] |
| Klebsiella pneumoniae | - | ≤1[3] |
| Fungi | ||
| Candida albicans | 1 - 64 (Geometric Mean: 3.48 µM)[6] | - |
Note: MIC values can vary depending on the specific strain and the experimental conditions. A direct comparison is most accurate when data is generated from the same study under identical conditions. The table above compiles data from various sources. Polymyxin B is generally not effective against Gram-positive bacteria.
Mechanisms of Action: A Tale of Two Targets
While both this compound and Polymyxin B are cationic peptides that disrupt microbial membranes, their primary targets and downstream effects differ significantly.
This compound: Targeting the Cytoplasmic Membrane and Intracellular Processes
This compound's antimicrobial activity is multifaceted. As a cationic peptide, it initially interacts electrostatically with the negatively charged components of the bacterial cell surface. The tryptophan residues are thought to facilitate its insertion into the lipid bilayer of the cytoplasmic membrane. This disruption leads to:
-
Membrane Depolarization and Permeabilization: Leading to the leakage of intracellular contents.
-
Inhibition of Cellular Respiration: Disrupting the electron transport chain and ATP synthesis.
-
Inhibition of Cell Wall Synthesis: Interfering with the processes that maintain the structural integrity of the bacterial cell wall.[1]
Polymyxin B: A Potent Endotoxin Neutralizer Targeting the Outer Membrane
Polymyxin B's primary target on Gram-negative bacteria is the lipid A portion of lipopolysaccharide (LPS) in the outer membrane. This interaction is a high-affinity binding that displaces divalent cations (Ca²⁺ and Mg²⁺) which normally stabilize the LPS layer. This leads to:
-
Outer Membrane Disruption: Increased permeability of the outer membrane, allowing Polymyxin B to access the inner membrane.
-
Inner Membrane Damage: Subsequent disruption of the inner cytoplasmic membrane, leading to leakage of cellular contents and cell death.
-
LPS Neutralization: By binding to LPS, Polymyxin B neutralizes its endotoxic activity, preventing the activation of host immune cells and the subsequent inflammatory cascade.
Cellular Interactions and Cytoprotective Effects
A critical aspect of any antimicrobial agent is its effect on host cells. Here, this compound and Polymyxin B exhibit contrasting profiles.
This compound: Low Cytotoxicity and Hemolytic Activity
Studies have shown that this compound has low cytotoxicity against mammalian cell lines, including rat kidney epithelial cells (NRK-52E) and human T-cell lymphoblasts (CCRF-CEM).[1] Furthermore, it exhibits minimal hemolytic activity against red blood cells at concentrations effective against bacteria. This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells. Bacterial membranes are rich in negatively charged phospholipids (B1166683), which favor the electrostatic interaction with the cationic this compound. In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids and contain cholesterol, which is thought to reduce the peptide's disruptive activity.
Polymyxin B: Nephrotoxicity and Immunomodulatory Signaling
The clinical utility of Polymyxin B is limited by its dose-dependent nephrotoxicity and neurotoxicity. At the cellular level, Polymyxin B can induce pro-inflammatory responses in certain host cells, particularly macrophages.
However, its ability to neutralize LPS is a key aspect of its therapeutic effect in sepsis. By binding to LPS, Polymyxin B prevents the activation of Toll-like receptor 4 (TLR4) on immune cells. This, in turn, inhibits the downstream signaling cascade involving MyD88 and TRIF, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are outlines of key experimental protocols.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. The culture is then diluted to the final testing concentration (typically ~5 x 10^5 CFU/mL).
-
Drug Dilution: The antimicrobial agent (this compound or Polymyxin B) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent and no bacteria) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Hemolysis Assay
This assay assesses the lytic activity of a compound against red blood cells.
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., from sheep or human donors) are washed multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. A standardized suspension of red blood cells (e.g., 2% v/v) is then prepared.
-
Peptide Dilution: The peptide (this compound or Polymyxin B) is serially diluted in the buffered saline solution.
-
Incubation: The red blood cell suspension is incubated with the different concentrations of the peptide at 37°C for a specified time (e.g., 1 hour). A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (buffered saline only) are included.
-
Measurement: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Mammalian cells (e.g., HEK293, HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (this compound or Polymyxin B) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Conclusion and Future Perspectives
This compound and Polymyxin B represent two distinct classes of antimicrobial peptides with different strengths and weaknesses. Polymyxin B remains a critical tool against multidrug-resistant Gram-negative infections, primarily due to its potent bactericidal activity and LPS-neutralizing capabilities. However, its toxicity profile necessitates careful therapeutic monitoring and drives the search for safer alternatives.
This compound, with its broader spectrum of activity that includes Gram-positive bacteria and fungi, coupled with its low cytotoxicity, presents a promising avenue for the development of new antimicrobial agents. Its mechanism of action, which involves targeting multiple cellular processes, may also reduce the likelihood of resistance development.
Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its potential in combination therapies. For drug development professionals, the favorable selectivity of this compound makes it an attractive candidate for further optimization and preclinical evaluation. Understanding the detailed molecular interactions of both peptides with microbial and host cell membranes will continue to be a key area of investigation, paving the way for the rational design of next-generation antimicrobial therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Resurgence of Polymyxin B for MDR/XDR Gram-Negative Infections: An Overview of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin B - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. 3.3. Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs) [bio-protocol.org]
Comparative Antifungal Spectrum of RW3 Against Candida Species
This guide provides a detailed comparison of the in-vitro antifungal activity of the novel peptide RW3 against Candida albicans, benchmarked against established antifungal agents, fluconazole (B54011) and amphotericin B. The data presented here is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.
Executive Summary
The novel peptide this compound demonstrates potent antifungal activity against clinical isolates of Candida albicans, including strains resistant to fluconazole. Its dual-targeted mechanism of action, involving cell membrane disruption and induction of oxidative stress, presents a promising avenue for the development of new therapeutics against candidiasis. This guide summarizes the available quantitative data, details the experimental methodologies, and provides a visual representation of the experimental workflow.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Against Candida albicans
The following table summarizes the MIC values of this compound in comparison to fluconazole and amphotericin B against clinical isolates of Candida albicans.[1] Data for non-albicans Candida species for this compound is not currently available.
| Antifungal Agent | MIC Range (µM) | Geometric Mean MIC (µM) |
| This compound | 1 - 64 | 3.48 |
| Fluconazole | 0.5 - 256 | Not Reported |
| Amphotericin B | 0.03 - 64 | Not Reported |
Table 2: Comparative MIC Ranges of Standard Antifungals Against Various Candida Species
This table provides a summary of typical MIC ranges for fluconazole and amphotericin B against a panel of clinically relevant Candida species to provide a comparative context for the antifungal spectrum.
| Candida Species | Fluconazole MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| C. albicans | 0.125 - ≥64[2] | 0.03 - 1[2] |
| C. glabrata | 0.125 - >64[3] | 0.25 - 2[4] |
| C. parapsilosis | ≤0.125 - 4[3] | 0.064 - 1[5] |
| C. tropicalis | 0.25 - >64[3] | 0.125 - 1[4] |
| C. krusei | 16 - >64 (intrinsically resistant)[3] | 0.125 - 4[6] |
| C. auris | 2 - 256[7] | 0.38 - 6[8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal efficacy of this compound was determined using the broth microdilution method, following standardized protocols.[1]
-
Inoculum Preparation: Candida albicans colonies from a 24-hour culture on Yeast Extract Peptone Dextrose (YPD) agar (B569324) were suspended in sterile saline. The suspension was adjusted to an optical density of 0.08–0.1 at 625 nm. This suspension was further diluted to a final concentration of 1–2 × 10³ colony-forming units (CFU)/ml.[1]
-
Drug Dilution: this compound and the control antifungal agents (fluconazole and amphotericin B) were serially diluted two-fold in RPMI-MOPS medium containing 0.2% bovine serum albumin.[1]
-
Microplate Incubation: Equal volumes of the fungal suspension and the diluted antifungal agents were mixed in 96-well plates. The plates were incubated at 28°C for 48 hours.[1]
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that completely inhibited visible growth of the fungus.[1]
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the fungicidal or fungistatic activity of an antifungal agent over time.
-
Inoculum Preparation: A standardized inoculum of the Candida species is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Drug Exposure: The antifungal agent is added to the fungal suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the drug is included.
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on nutrient agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.
Biofilm Inhibition Assay
This assay evaluates the ability of an antifungal agent to prevent the formation of or eradicate established biofilms.
-
Biofilm Formation: A standardized suspension of Candida cells (1 x 10⁶ cells/mL in RPMI medium) is added to the wells of a 96-well microtiter plate. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Treatment: For inhibition assays, the antifungal agent is added at the same time as the fungal cells. For disruption assays, the mature biofilm is washed with a sterile buffer, and then fresh medium containing the antifungal agent is added.
-
Incubation: The plates are incubated for a further 24 hours.
-
Quantification: The biofilm biomass can be quantified using methods such as the crystal violet (CV) assay, which stains the total biomass, or the XTT assay, which measures the metabolic activity of the viable cells within the biofilm.
-
Data Analysis: The results are expressed as the percentage of biofilm reduction compared to the untreated control.
Mandatory Visualization
Proposed Mechanism of Action of this compound
This compound is understood to exert its antifungal effect through a dual-targeted mechanism of action against Candida albicans. It initially disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular contents. Concurrently, this compound induces the production of reactive oxygen species (ROS) within the fungal cell, which results in oxidative stress and ultimately leads to cell death.[1]
Caption: Proposed dual-action mechanism of this compound leading to Candida cell death.
Experimental Workflow for Antifungal Susceptibility Testing
The following diagram outlines the general workflow for determining the in-vitro antifungal susceptibility of a compound against Candida species.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jidc.org [jidc.org]
- 5. Antifungal susceptibility of clinical Candida parapsilosis isolates in Kuwait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida krusei, a Multidrug-Resistant Opportunistic Fungal Pathogen: Geographic and Temporal Trends from the ARTEMIS DISK Antifungal Surveillance Program, 2001 to 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candida auris Isolates Resistant to Three Classes of Antifungal Medications â New York, 2019 | MMWR [cdc.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for RW3: A Comprehensive Guide
Disclaimer: The identifier "RW3" is not a universally recognized chemical name and can refer to several different products. It is critical for personnel to positively identify the specific "this compound" substance in their possession before proceeding with any disposal protocol. This guide provides disposal procedures for the most likely candidates for "this compound" in a research and development setting, along with a general protocol for handling unidentified chemical waste. Always consult the Safety Data Sheet (SDS) for your specific product and adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Identifying Your "this compound" Substance
Given the ambiguity of the "this compound" identifier, it is essential to first determine the nature of the substance. The following are the most probable identities for "this compound" based on publicly available information:
-
Rockwool this compound: A stone wool insulation slab used for thermal, acoustic, and fire proofing.
-
This compound Peptide: A short, synthetic peptide (H-Arg-Trp-Arg-Trp-Arg-Trp-NH2) used in antimicrobial and antifungal research.
-
This compound Ligand: A complex organic molecule used in structural biology and drug development, identified in the RCSB Protein Data Bank.
If you are uncertain about the identity of your substance, treat it as an unknown and potentially hazardous chemical. Do not proceed with disposal until the substance has been identified. Consult your institution's EHS department for guidance on identifying and managing unknown chemicals.
Disposal Protocol for Rockwool this compound Insulation
Rockwool this compound is a non-hazardous stone wool insulation material.[1][2] It is chemically inert and not classified as hazardous or special waste.[3]
Step-by-Step Disposal:
-
Segregation: Keep Rockwool this compound waste separate from other construction or laboratory waste to facilitate recycling or proper disposal.
-
Packaging: Place off-cuts and loose fibers in plastic bags or other sealable containers to minimize dust.[4]
-
Disposal Options:
-
Recycling: ROCKWOOL offers a recycling program for their stone wool insulation products.[5] This is the preferred method to reduce landfill dependence. Contact the manufacturer for details on their recycling scheme.
-
Landfill: If recycling is not feasible, Rockwool this compound can be disposed of in a landfill designated for non-hazardous waste.[1][3][6]
-
Quantitative Data for Rockwool this compound:
| Property | Value | Source |
| Waste Classification | Non-hazardous | [1] |
| European Waste Code | 17 06 04 | [1] |
| Disposal Method | Landfill for non-hazardous waste | [3] |
Disposal Protocol for this compound Peptide and this compound Ligand
Synthetic peptides and complex organic ligands used in research should be treated as potentially hazardous chemical waste, as their toxicological properties are often not fully known.[7][8] Never dispose of these materials down the drain or in regular trash.[9]
Experimental Protocol: General Chemical Waste Disposal
This protocol outlines the standard procedure for disposing of research-grade chemicals like the this compound peptide or ligand.
-
Hazard Assessment:
-
Review the Safety Data Sheet (SDS) for the specific substance to understand its hazards, handling precautions, and any specific disposal information.
-
If an SDS is not available, treat the substance as hazardous.
-
-
Wear Appropriate PPE:
-
Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat when handling chemical waste.[10]
-
-
Waste Segregation and Containerization:
-
Collect all waste contaminated with the this compound peptide or ligand (including solids, solutions, and used consumables like pipette tips and vials) in a designated hazardous waste container.[10]
-
Use a container that is chemically compatible with the waste. Plastic containers are often preferred.[11]
-
Ensure the container has a secure, leak-proof lid and is kept closed except when adding waste.[12][13]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents.[11] Do not use abbreviations.
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]
-
Waste will be handled by a licensed hazardous waste disposal contractor.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the decision-making process for chemical waste disposal.
Caption: Decision workflow for proper chemical waste disposal.
Caption: Step-by-step experimental workflow for hazardous waste.
References
- 1. brandcommunity.rockwool.com [brandcommunity.rockwool.com]
- 2. generalinsulation.com [generalinsulation.com]
- 3. ecowiseinsulation.com.au [ecowiseinsulation.com.au]
- 4. fminsulation.com.au [fminsulation.com.au]
- 5. rockwool.com [rockwool.com]
- 6. dam-assets.apps.travisperkins.group [dam-assets.apps.travisperkins.group]
- 7. benchchem.com [benchchem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 10. peptide24.store [peptide24.store]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. danielshealth.com [danielshealth.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guide for the Antimicrobial Peptide RW3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the research-grade antimicrobial peptide RW3. The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for the this compound peptide was not publicly available. The following recommendations are based on general best practices for handling biologically active peptides in a research environment. Always consult your institution's safety guidelines and perform a thorough risk assessment before commencing any work.
Properties of this compound Peptide
The this compound peptide is a short peptide with repeating arginine (R) and tryptophan (W) residues, known for its antimicrobial and antifungal properties.[1] It is intended for in vitro research use only and should not be administered to humans or animals.[1]
| Property | Description |
| Three Letter Sequence | H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 |
| Molecular Weight | 1044.2 |
| Molecular Formula | C51H69N19O6 |
| Sequence | RWRWRW-NH2 |
| Solubility | Soluble in dilute acid and physiological buffers.[1] |
| Appearance | Freeze-dried solid.[1] |
| Storage | Store desiccated, frozen, and in the dark.[1] |
| Purity | >95% by HPLC. |
| Mechanism of Action | The positively charged arginine interacts with the bacterial membrane, while the non-polar tryptophan interacts with the lipid bilayer, leading to membrane destabilization, pore formation, and bacterial cell death. |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure when handling this compound.
Standard Laboratory Attire:
-
Lab Coat: A full-length lab coat is mandatory.
-
Closed-toe Shoes: Footwear that completely covers the feet must be worn.
Specific PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or glove box, a properly fitted N95 respirator or higher is essential to prevent inhalation.
Handling and Operational Procedures
Strict adherence to the following procedures is vital for the safety of all laboratory personnel.
Weighing and Solution Preparation:
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.
-
Use anti-static tools and a dedicated, clean weighing vessel.
-
To prepare a stock solution, dissolve the compound in a suitable solvent, such as a dilute acid or a physiological buffer, as indicated by its solubility profile.
General Handling:
-
Avoid all direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is being handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
In the event of a spill, immediately follow your institution's established procedures for hazardous chemical spills.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated items, including gloves, pipette tips, and weighing paper, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Any unused or contaminated solutions of this compound must be collected in a sealed and clearly labeled hazardous waste container. Do not pour any this compound solutions down the drain.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines a representative method for preparing a stock solution of the this compound peptide for use in in vitro assays.
Materials:
-
This compound peptide (freeze-dried solid)
-
Appropriate solvent (e.g., sterile dilute hydrochloric acid or phosphate-buffered saline)
-
Certified chemical fume hood or glove box
-
Calibrated analytical balance
-
Anti-static spatula and weighing paper/boat
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps in a certified chemical fume hood or glove box.
-
Weighing: Carefully weigh the desired amount of the freeze-dried this compound peptide using an analytical balance.
-
Transfer: Transfer the weighed peptide to a sterile conical tube.
-
Solubilization: Add the appropriate volume of the selected solvent to the tube to achieve the desired stock solution concentration.
-
Mixing: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Storage: Store the stock solution in appropriate aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. Ensure the storage container is clearly labeled with the compound name, concentration, date of preparation, and your initials.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of the this compound peptide.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
